Cefluprenam
Description
Structure
2D Structure
Properties
IUPAC Name |
(6R,7R)-3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN8O6S2/c1-3-29(2,7-11(22)30)6-4-5-10-8-36-18-13(17(32)28(18)14(10)19(33)34)24-16(31)12(26-35-9-21)15-25-20(23)37-27-15/h4-5,13,18H,3,6-9H2,1-2H3,(H5-,22,23,24,25,27,30,31,33,34)/b5-4+,26-12-/t13-,18-,29?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKKNLNAJBNLPC-MAYKBZFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCF)C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](C)(C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCF)/C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001029568 | |
| Record name | Cefluprenam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001029568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116853-25-9 | |
| Record name | Cefluprenam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116853-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefluprenam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116853259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefluprenam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001029568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFLUPRENAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098633Q42P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefluprenam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefluprenam is a fourth-generation cephalosporin antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its intricate chemical structure, featuring unique side chains at the C-3 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) core, contributes to its potent antibacterial efficacy. This technical guide provides a detailed overview of the chemical structure of this compound and a plausible pathway for its chemical synthesis, based on established cephalosporin chemistry. Due to the proprietary nature of pharmaceutical manufacturing processes, specific experimental protocols and quantitative data for the synthesis of this compound are not extensively available in the public domain. The synthetic route outlined herein is therefore a well-informed projection based on the synthesis of its constituent parts and analogous cephalosporins.
Chemical Structure of this compound
This compound is a semi-synthetic cephalosporin with the chemical formula C₂₀H₂₅FN₈O₆S₂ and a molecular weight of 556.59 g/mol .[2] The systematic IUPAC name for this compound is (6R,7R)-3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[1][2]
The core of the molecule is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring. The key structural features of this compound, which dictate its antibacterial activity and pharmacokinetic profile, are the two side chains attached at positions C-3 and C-7.
-
C-7 Side Chain: The acylamino side chain at the C-7 position is a {(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetyl}amino group.[1] This moiety is crucial for its broad-spectrum activity and stability against β-lactamases.
-
C-3 Side Chain: The C-3 position is functionalized with a (1E)-3-[(2-amino-2-oxoethyl)(ethyl)methylazaniumyl]prop-1-en-1-yl group.[1] This quaternary ammonium group enhances the molecule's activity against Gram-negative bacteria by facilitating its penetration through the outer membrane.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₅FN₈O₆S₂ |
| Molecular Weight | 556.59 g/mol |
| IUPAC Name | (6R,7R)-3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
| CAS Number | 116853-25-9 |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Soluble in water |
Plausible Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the C-3 and C-7 side chains and their sequential attachment to the 7-aminocephalosporanic acid (7-ACA) core. The following sections outline a probable synthetic route.
Synthesis of the C-7 Side Chain: (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((fluoromethoxy)imino)acetic Acid
The synthesis of this crucial side chain has been reported to start from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile.[1] While a detailed, step-by-step protocol with yields is not publicly available, a general pathway can be inferred from the synthesis of structurally similar compounds.[3]
Modification of the 7-ACA Core and Attachment of the C-3 Side Chain
The synthesis of the this compound core likely begins with a modified 7-ACA derivative. The unique C-3 propenyl side chain is installed, followed by quaternization to introduce the charged azaniumyl group. This part of the synthesis is highly specific and likely covered by patents, making detailed public information scarce. A plausible approach would involve a Wittig-type reaction or a Heck coupling to form the propenyl group, followed by alkylation reactions.
Final Acylation to Yield this compound
The final step in the synthesis is the acylation of the 7-amino group of the modified cephalosporin core with the activated C-7 side chain. This is a common strategy in cephalosporin synthesis.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary and not available in the public domain. The following are generalized procedures for key transformations in cephalosporin synthesis, which would be adapted for the specific synthesis of this compound.
General Procedure for the Acylation of a 7-Amino-Cephalosporin Derivative
To a solution of the 7-amino-cephalosporin intermediate in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), an activating agent (e.g., a carbodiimide such as DCC, or conversion to an acid chloride) is added to the C-7 side chain carboxylic acid. The activated side chain is then added to the solution of the cephalosporin core, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid formed during the reaction. The reaction is typically stirred at room temperature or slightly below until completion, monitored by techniques such as TLC or HPLC. The product is then isolated and purified by crystallization or chromatography.
Table 2: Representative Reagents and Solvents in Cephalosporin Synthesis
| Reaction Step | Reagents | Solvents | Typical Conditions |
| C-7 Side Chain Activation | Thionyl chloride, Oxalyl chloride, DCC, EDC | Dichloromethane, Tetrahydrofuran | 0 °C to room temperature |
| Acylation | Activated C-7 side chain, 7-aminocephalosporin core, Triethylamine | Dichloromethane, Acetonitrile | 0 °C to room temperature |
| Purification | - | Ethanol, Acetone, Water | Crystallization or Chromatography |
Conclusion
This compound possesses a complex and sophisticated chemical structure that underpins its potent, broad-spectrum antibacterial activity. Its synthesis is a challenging multi-step process requiring the precise construction of unique C-3 and C-7 side chains and their stereospecific attachment to the 7-ACA nucleus. While the overarching synthetic strategy is based on established principles of β-lactam chemistry, the specific details of the industrial manufacturing process remain proprietary. Further research and patent disclosures may eventually provide a more complete picture of the elegant chemical synthesis of this important fourth-generation cephalosporin.
References
Cefluprenam's Activity Against Gram-Negative Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefluprenam is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against a variety of bacteria.[1] Like other cephalosporins, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall and subsequent bacterial cell lysis.[2][3] Fourth-generation cephalosporins are noted for their enhanced stability against many β-lactamases, enzymes that can inactivate many other β-lactam antibiotics, and their ability to penetrate the outer membrane of gram-negative bacteria.
While this compound is recognized for its broad-spectrum activity, comprehensive, publicly available datasets detailing its specific in-vitro activity (MIC values) against a wide array of gram-negative clinical isolates are limited in the provided search results. The following tables are therefore illustrative of the expected activity of a fourth-generation cephalosporin against key gram-negative pathogens and are not based on specific this compound data.
Illustrative Spectrum of Activity
The following tables provide representative Minimum Inhibitory Concentration (MIC) data that would be expected for a fourth-generation cephalosporin against common gram-negative bacteria. These values are for illustrative purposes only and should not be considered as definitive data for this compound.
Table 1: Illustrative MIC Values for a Fourth-Generation Cephalosporin against Enterobacteriaceae
| Bacterial Species | Strain | Illustrative MIC50 (µg/mL) | Illustrative MIC90 (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.12 | 0.5 |
| Klebsiella pneumoniae | Clinical Isolate | 0.25 | 2 |
| Enterobacter cloacae | Clinical Isolate | 0.5 | 8 |
| Serratia marcescens | Clinical Isolate | 1 | 16 |
| Proteus mirabilis | Clinical Isolate | 0.06 | 0.25 |
Table 2: Illustrative MIC Values for a Fourth-Generation Cephalosporin against Non-Fermenting Gram-Negative Bacilli
| Bacterial Species | Strain | Illustrative MIC50 (µg/mL) | Illustrative MIC90 (µg/mL) |
| Pseudomonas aeruginosa | ATCC 27853 | 4 | 32 |
| Acinetobacter baumannii | Clinical Isolate | 8 | >64 |
Mechanism of Action: A Visual Representation
The bactericidal action of this compound, like other β-lactam antibiotics, is initiated by its binding to Penicillin-Binding Proteins (PBPs) located in the bacterial periplasmic space. This binding event acylates the PBP, rendering it unable to perform its essential function of cross-linking the peptidoglycan chains that form the bacterial cell wall. The inhibition of this process disrupts the integrity of the cell wall, leading to cell death.
References
The Pharmacokinetics and Pharmacodynamics of Cefluprenam: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefluprenam is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, intended to support research and development activities. While extensive quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing information and outlines standard experimental protocols relevant to its study.
Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining appropriate dosing regimens and predicting therapeutic efficacy and potential toxicity.
Quantitative Pharmacokinetic Data
Specific quantitative pharmacokinetic parameters for this compound in humans are not extensively reported in readily accessible literature. The following table summarizes the available data.
| Parameter | Value | Species | Method | Reference |
| Plasma Protein Binding | 14.5% ± 2.9% | Human (male volunteers) | Ultrafiltration and microbiological assay/HPLC-UV | [1] |
Further research is required to fully characterize the pharmacokinetic profile of this compound in humans.
Experimental Protocols for Pharmacokinetic Analysis
A validated HPLC-UV method is essential for accurately quantifying this compound concentrations in biological matrices like plasma. While a specific validated method for this compound is not detailed in the available literature, a general protocol for cephalosporin analysis can be adapted.
Principle: Reverse-phase HPLC separates the drug from plasma components based on polarity. The concentration is then quantified by comparing the peak area of the analyte to that of a known standard using a UV detector.
Materials and Reagents:
-
High-Performance Liquid Chromatograph with UV detector
-
C18 reverse-phase analytical column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
This compound analytical standard
-
Internal standard (a compound with similar chromatographic properties)
-
Human plasma (drug-free)
-
Protein precipitation agent (e.g., acetonitrile, trichloroacetic acid)
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in drug-free plasma at known concentrations.
-
Sample Preparation:
-
To a known volume of plasma sample (or standard), add a known amount of the internal standard.
-
Precipitate plasma proteins by adding a protein precipitation agent.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and phosphate buffer. The exact ratio and pH should be optimized for this compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Injection Volume: Typically 20 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
HPLC workflow for this compound analysis.
Pharmacodynamics
Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. For antibiotics, this primarily involves their activity against pathogenic microorganisms.
Mechanism of Action
This compound, as a fourth-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[3] By binding to and inactivating these proteins, this compound disrupts cell wall integrity, leading to cell lysis and death.[1]
Mechanism of action of this compound.
In Vitro Susceptibility
| Organism | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | e.g., ATCC 29213 | Data not available | Data not available | Data not available |
| Streptococcus pneumoniae | e.g., ATCC 49619 | Data not available | Data not available | Data not available |
| Escherichia coli | e.g., ATCC 25922 | Data not available | Data not available | Data not available |
| Pseudomonas aeruginosa | e.g., ATCC 27853 | Data not available | Data not available | Data not available |
| Haemophilus influenzae | e.g., ATCC 49247 | Data not available | Data not available | Data not available |
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth after incubation.
Materials and Reagents:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Antibiotic Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Serial Dilutions:
-
Dispense a fixed volume of sterile broth into each well of the microtiter plate.
-
Add a specific volume of the this compound stock solution to the first well and mix.
-
Perform a two-fold serial dilution by transferring a fixed volume of the solution from one well to the next across the plate.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Inoculation: Add a fixed volume of the diluted bacterial suspension to each well containing the antibiotic dilutions and to a growth control well (containing no antibiotic). A sterility control well (broth only) should also be included.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that shows no visible turbidity (growth).
Broth microdilution workflow for MIC testing.
Conclusion
This compound is a fourth-generation cephalosporin with a mechanism of action typical of β-lactam antibiotics. While its plasma protein binding has been quantified, a comprehensive human pharmacokinetic profile and a detailed in vitro susceptibility profile against key clinical pathogens are not well-documented in publicly available sources. The experimental protocols provided in this guide offer a framework for the further characterization of this compound's pharmacokinetic and pharmacodynamic properties, which is essential for its potential development and clinical application. Further research is strongly encouraged to generate the specific data required for a complete understanding of this antimicrobial agent.
References
Cefluprenam's Interaction with Penicillin-Binding Proteins: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefluprenam is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Like all β-lactam antibiotics, the bactericidal action of this compound is achieved through the inhibition of penicillin-binding proteins (PBPs), essential enzymes in the final stages of bacterial cell wall biosynthesis.[1][4] This technical guide provides an in-depth analysis of the binding affinity of this compound to PBPs, details the experimental protocols for its determination, and illustrates the underlying molecular interactions.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. PBPs are a group of transpeptidases that catalyze the cross-linking of peptidoglycan chains, a crucial step for cell wall rigidity and stability.[4][5] this compound, possessing a β-lactam ring, acts as a suicide inhibitor by forming a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of PBPs.[6] This irreversible inactivation of PBPs disrupts cell wall synthesis, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[1]
The following diagram illustrates the inhibitory action of this compound on bacterial cell wall synthesis.
Quantitative Analysis of PBP Binding Affinity
The binding affinity of β-lactam antibiotics to PBPs is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. Lower IC50 values indicate a higher binding affinity.
As specific IC50 values for this compound are not available, the following tables summarize the PBP binding affinities of the fourth-generation cephalosporins, cefepime and cefpirome, for key bacterial pathogens. This data provides a valuable reference for understanding the likely PBP targets of this compound.
Table 1: PBP Binding Affinities (IC50, µg/mL) of Cefepime and Cefpirome in Escherichia coli K-12
| Penicillin-Binding Protein (PBP) | Cefepime | Cefpirome |
| PBP 1a | 1.0 | 2.0 |
| PBP 1b | 4.0 | 8.0 |
| PBP 2 | <0.06 | 1.3 |
| PBP 3 | 0.13 | 0.25 |
| PBP 4 | >128 | >128 |
| PBP 5/6 | >128 | >128 |
| Data sourced from a comparative study on extended-spectrum cephalosporins.[7] |
Table 2: PBP Binding Affinities (IC50, µg/mL) of Cefepime and Cefpirome in Pseudomonas aeruginosa SC8329
| Penicillin-Binding Protein (PBP) | Cefepime | Cefpirome |
| PBP 1a | 16 | 32 |
| PBP 1b | 4.0 | 8.0 |
| PBP 2 | >25 | >25 |
| PBP 3 | <0.0025 | <0.0025 |
| PBP 4 | >128 | >128 |
| PBP 5 | >128 | >128 |
| Data sourced from a comparative study on extended-spectrum cephalosporins.[7] |
These tables highlight the differential binding of fourth-generation cephalosporins to various PBPs. For instance, in E. coli, cefepime shows a particularly high affinity for PBP 2, while both cefepime and cefpirome exhibit very strong binding to PBP 3 in P. aeruginosa.[7] It is plausible that this compound shares a similar high affinity for these key PBP targets.
Experimental Protocol: Determination of PBP Binding Affinity
The following is a generalized, detailed protocol for determining the PBP binding affinity of a cephalosporin like this compound using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin™ FL.
I. Materials and Reagents
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (or other test cephalosporin) stock solution
-
Bocillin™ FL (fluorescent penicillin) stock solution
-
Bovine Serum Albumin (BSA)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
II. Experimental Workflow
The workflow for a competitive PBP binding assay is depicted in the following diagram.
III. Step-by-Step Methodology
-
Bacterial Culture: Grow the bacterial strain of interest in the appropriate liquid medium at 37°C with shaking until it reaches the mid-exponential growth phase (OD600 ≈ 0.5-0.8).
-
Cell Preparation: Harvest the bacterial cells by centrifugation. Wash the cell pellet twice with cold PBS (pH 7.4) to remove any residual medium.
-
Competitive Inhibition: Resuspend the washed cells in PBS containing various concentrations of this compound (typically a serial dilution). Include a control sample with no antibiotic. Incubate the samples for a defined period (e.g., 30 minutes) at 37°C to allow the antibiotic to bind to the PBPs.
-
Fluorescent Labeling: Add a fixed, saturating concentration of Bocillin™ FL to each sample and incubate for a further 10-15 minutes at 37°C. The fluorescent penicillin will bind to the PBPs that were not inhibited by this compound.
-
Membrane Preparation: Pellet the cells by centrifugation and wash with PBS to remove unbound fluorescent probe. Resuspend the cells in a lysis buffer and disrupt the cells (e.g., by sonication). Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Protein Quantification: Determine the protein concentration of each membrane preparation using a standard method (e.g., Bradford or BCA assay) to ensure equal loading on the gel.
-
SDS-PAGE: Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Imaging: Visualize the fluorescently labeled PBPs in the gel using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of each PBP band using densitometry software. Plot the percentage of inhibition of fluorescent penicillin binding against the concentration of this compound. The IC50 value is determined as the concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band compared to the control.
Conclusion
This compound exerts its antibacterial effect by targeting and inactivating penicillin-binding proteins, thereby disrupting the synthesis of the bacterial cell wall. While specific binding affinity data for this compound remains to be published, comparative analysis with other fourth-generation cephalosporins like cefepime and cefpirome provides valuable insights into its likely high affinity for essential PBPs in key Gram-negative pathogens. The detailed experimental protocol outlined in this guide offers a robust framework for the quantitative assessment of this compound's interaction with PBPs, which is crucial for a comprehensive understanding of its mechanism of action and for the development of future β-lactam antibiotics. Further research to determine the precise IC50 values of this compound for a wide range of bacterial PBPs is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C20H25FN8O6S2 | CID 6536774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Profile of Cefluprenam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefluprenam (formerly known as E-1077) is a fourth-generation parenteral cephalosporin characterized by a broad spectrum of in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial properties of this compound, including its potent activity against key respiratory pathogens and its affinity for penicillin-binding proteins (PBPs). Detailed experimental methodologies for assessing antibacterial activity are also presented, alongside visual representations of its mechanism of action and experimental workflows to support further research and development.
Introduction
This compound is a parenteral cephalosporin antibiotic distinguished by its broad antibacterial spectrum. It demonstrates potent in vitro activity against a wide range of clinically relevant pathogens, including Gram-positive cocci and Gram-negative bacilli, such as Pseudomonas aeruginosa. This document synthesizes available in vitro data to provide a detailed technical resource on the antibacterial characteristics of this compound.
Mechanism of Action
As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. The disruption of this process leads to the loss of cell wall integrity and ultimately results in bacterial cell lysis. Fourth-generation cephalosporins like this compound are noted for their stability against hydrolysis by many plasmid- and chromosomally-mediated β-lactamases.
Cefluprenam: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefluprenam, also known as E-1077, is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] As with any pharmaceutical compound, a thorough understanding of its solubility and stability characteristics is paramount for the development of safe, effective, and stable dosage forms. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of this compound and related cephalosporins. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates information from closely related compounds to provide a robust framework for researchers.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a drug molecule is essential for predicting its behavior in various formulations.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅FN₈O₆S₂ | PubChem[2] |
| Molecular Weight | 556.6 g/mol | PubChem[2] |
| XLogP3 | 0.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 11 | PubChem[2] |
| Rotatable Bond Count | 9 | PubChem[2] |
Note: These properties are computationally derived and should be confirmed by experimental analysis.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. The solubility of cephalosporins is known to be pH-dependent.
Aqueous Solubility
Solubility in Organic Solvents
Data on the solubility of this compound in common organic solvents is not extensively published. However, for formulation development, it is crucial to determine its solubility in solvents such as ethanol, propylene glycol, and polyethylene glycol.
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to determine the equilibrium solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.
Materials:
-
This compound powder
-
Purified water
-
Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4, 9.0)
-
Organic solvents (e.g., ethanol, methanol, acetonitrile, propylene glycol)
-
Calibrated pH meter
-
Shaking incubator/water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a series of vials for each solvent/buffer system.
-
Add an excess amount of this compound powder to each vial.
-
Add a known volume of the respective solvent or buffer to each vial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solids.
-
Dilute the filtered solution with an appropriate mobile phase.
-
Analyze the concentration of this compound in the diluted solution using a validated stability-indicating HPLC method.
-
The experiment should be performed in triplicate for each solvent/buffer system.
Stability Profile
The chemical stability of this compound is a critical quality attribute that can be affected by various environmental factors such as pH, temperature, and light.
pH-Dependent Stability in Aqueous Solutions
Cephalosporins are susceptible to hydrolysis, particularly at alkaline pH. The β-lactam ring is prone to cleavage, leading to a loss of antibacterial activity. While a specific pH-rate profile for this compound is not available, studies on other fourth-generation cephalosporins like cefozopran indicate they are most stable in slightly acidic to neutral pH ranges.
Temperature Stability
Elevated temperatures can accelerate the degradation of cephalosporins. Stability studies are typically conducted at both accelerated (e.g., 40°C) and long-term (e.g., 25°C) storage conditions to predict the shelf-life of a drug product.
Photostability
Exposure to light can also induce degradation of photosensitive drug molecules. Photostability testing is a crucial part of the stability assessment to determine if the drug product requires light-protective packaging.
Solid-State Stability
The stability of a drug in its solid form is important for the storage of the API and the final solid dosage form. A study on a similar parenteral cephalosporin, E1040, indicated that the crystalline form and the addition of NaCl in a freeze-dried formulation can enhance solid-state stability.
Experimental Protocol for Stability Testing
A stability-indicating HPLC method is essential for accurately quantifying the remaining intact drug and detecting any degradation products.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound powder
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a photodiode array (PDA) or UV detector
-
Photostability chamber
-
Temperature-controlled ovens
Procedure (Forced Degradation Studies):
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.
-
Keep the solutions at room temperature and/or elevated temperatures (e.g., 60°C) for a specified period.
-
At various time points, withdraw samples, neutralize them, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature, protected from light.
-
Analyze samples at different time intervals by HPLC.
-
-
Thermal Degradation (Solution and Solid State):
-
For solution stability, prepare an aqueous solution of this compound and store it in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
For solid-state stability, place this compound powder in a temperature-controlled oven.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose a solution of this compound and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
HPLC Method: A typical stability-indicating HPLC method for a cephalosporin would involve a reversed-phase C18 column with a gradient elution using a mobile phase consisting of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol. The detection wavelength is usually in the UV range (e.g., 254 nm or 270 nm). The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathways
The primary degradation pathway for many cephalosporins is the hydrolysis of the β-lactam ring. Other potential degradation pathways include isomerization, epimerization, and polymerization. The exact degradation products of this compound would need to be identified and characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound remains limited in the public domain, the provided methodologies and insights from related cephalosporin compounds offer a strong starting point for researchers and drug development professionals. Rigorous experimental determination of these properties is essential for the successful formulation and commercialization of this compound-containing drug products.
References
Methodological & Application
Application Notes and Protocols for Cefluprenam Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Cefluprenam, a fourth-generation cephalosporin antibiotic. The included data and methodologies are intended to guide researchers in assessing the in vitro activity of this compound against a variety of bacterial strains.
Data Presentation: In Vitro Activity of this compound
This compound (formerly known as E1077) has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) values for this compound against a panel of clinically relevant bacteria. This data is compiled from in vitro studies published in peer-reviewed journals.[1][2]
| Bacterial Species | Number of Isolates | This compound (E1077) MIC90 (µg/mL) |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus (Methicillin-Susceptible) | - | 0.78 |
| Staphylococcus aureus (Methicillin-Resistant) | - | 50 |
| Enterococcus faecalis | - | 6.25 |
| Streptococcus spp. | - | 0.05 - 0.78 |
| Gram-Negative Aerobes | ||
| Haemophilus influenzae | - | 0.05 - 0.78 |
| Neisseria gonorrhoeae | - | 0.05 - 0.78 |
| Enterobacteriaceae (most species) | - | ≤ 1.56 |
| Serratia marcescens | - | 12.5 |
| Proteus vulgaris | - | 12.5 |
| Pseudomonas aeruginosa | - | 6.25 |
Note: The specific number of isolates for each species was not consistently reported across all source documents.
Experimental Protocols
Standardized methods for MIC determination are crucial for the reproducibility and comparability of results. The following are detailed protocols for three common MIC testing methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid growth medium.
Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to achieve the desired starting concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in the wells of the microtiter plate, typically ranging from 0.06 to 128 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Cefluprenam
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of the third-generation cephalosporin, Cefluprenam, in pharmaceutical formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. While specific methods for this compound are not widely published, this protocol is based on established and validated methods for structurally similar cephalosporins and serves as a robust starting point for method development and validation.[1][2][3]
Introduction
Cephalosporins are a critical class of β-lactam antibiotics used to treat a wide range of bacterial infections.[4] Accurate and reliable quantification of these active pharmaceutical ingredients (APIs) is essential for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and specific technique widely employed for the analysis of cephalosporins in both pharmaceutical dosage forms and biological matrices.[2][5]
This application note details an isocratic RP-HPLC method suitable for the determination of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, and UV detection. The described method is designed to be validated according to the International Conference on Harmonisation (ICH) guidelines for analytical procedure validation.[1][3]
Experimental Protocol
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.04 M Potassium Dihydrogen Orthophosphate : Acetonitrile (93:7 v/v), pH adjusted to 6.0 |
| Flow Rate | 1.3 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 240 nm[1] |
| Run Time | Approximately 10 minutes |
-
Reagents: HPLC grade acetonitrile, potassium dihydrogen orthophosphate, and ortho-phosphoric acid are required. Use ultrapure water for all preparations.
-
Mobile Phase Preparation: Dissolve an appropriate amount of potassium dihydrogen orthophosphate in ultrapure water to make a 0.04 M solution. Adjust the pH to 6.0 using ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix the filtered buffer with acetonitrile in the specified ratio (93:7 v/v).[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 5 - 400 µg/mL).[1]
-
Accurately weigh the contents of the pharmaceutical formulation (e.g., powder for injection) equivalent to 100 mg of this compound.
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.[6]
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]
Method Validation Parameters (Representative Data)
The analytical method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics expected for a cephalosporin HPLC assay.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Specification/Result |
| Linearity Range | 5 - 400 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Intraday | < 2.0%[6] |
| - Interday | < 2.0%[6] |
| Limit of Detection (LOD) | 0.018 - 0.08 µg/mL[4][6] |
| Limit of Quantification (LOQ) | 0.056 - 0.26 µg/mL[4][6] |
| Specificity | No interference from excipients or degradation products at the retention time of the analyte. |
| Robustness | No significant changes in results with deliberate small variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min).[6] |
Data Presentation
Quantitative results for this compound should be calculated based on the peak area from the HPLC chromatogram against a calibration curve constructed from the working standard solutions.
Table 3: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 15020 |
| 50 | 151500 |
| 100 | 302100 |
| 200 | 605300 |
| 300 | 908800 |
| 400 | 1212000 |
Visualized Workflows
The following diagrams illustrate the key processes in the HPLC analysis of this compound.
Caption: Workflow for Standard and Sample Preparation.
Caption: HPLC System and Data Acquisition Workflow.
Conclusion
The described RP-HPLC method provides a reliable and robust framework for the quantification of this compound in pharmaceutical formulations. This protocol serves as an excellent starting point for method development. For regulatory submissions or routine quality control, the method must be fully validated to demonstrate its suitability for the intended purpose, ensuring compliance with ICH guidelines.
References
- 1. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples [scielo.org.mx]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for In Vivo Animal Studies of Cefluprenam and Other Third-Generation Cephalosporins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefluprenam is a third-generation cephalosporin antibiotic. Due to the limited availability of specific in vivo data for this compound, this document provides representative protocols and data based on structurally and functionally similar third-generation cephalosporins, such as Ceftriaxone and Cefotaxime. These notes are intended to serve as a guide for designing and conducting in vivo animal studies to evaluate the pharmacokinetics (PK) and efficacy of this compound.
Data Presentation
The following tables summarize pharmacokinetic and efficacy data for representative third-generation cephalosporins in common animal models. This information can be used as a starting point for dose selection in studies with this compound.
Table 1: Pharmacokinetic Parameters of Representative Third-Generation Cephalosporins in Rodents
| Compound | Animal Model | Dose (mg/kg) | Route | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Ceftriaxone | Mouse | 20 | Intraperitoneal | ~2-fold greater than in healthy controls | Significantly lower in infected mice | - |
| Cefotaxime | Rat | 100 | Intravenous | 17 min | 13.1 mL/min/kg | 127 mL/kg |
| Cefotaxime | Rat | 20 | Intravenous | 14.8 min | - | - |
Table 2: In Vivo Efficacy of Representative Third-Generation Cephalosporins in Mouse Infection Models
| Compound | Mouse Model | Pathogen | Dose (mg/kg) | Route | Therapeutic Outcome |
| Ceftriaxone | Systemic Infection | Enterobacteriaceae | Not specified | Not specified | Equal or superior to cefotaxime and cefoperazone |
| Ceftriaxone | Gonorrhea | N. gonorrhoeae (susceptible) | 5 | Intraperitoneal | Effective clearance |
| Ceftriaxone | Gonorrhea | N. gonorrhoeae (resistant) | 120 (fractionated) | Intraperitoneal | Cleared infection in 90% of mice |
| Ceftriaxone | Pneumonia | K. pneumoniae, S. pneumoniae | Not specified | Not specified | More active than ampicillin or cefotaxime |
| Ceftriaxone | Chicken Intestinal Infection | E. coli | 100 | Intramuscular | Significant increase in resistant coliforms |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Murine Systemic Infection Model
Objective: To determine the effective dose of this compound in a mouse model of systemic infection.
Materials:
-
This compound (sterile powder)
-
Vehicle (e.g., sterile saline or phosphate-buffered saline)
-
Pathogen of interest (e.g., a clinical isolate of Escherichia coli or Klebsiella pneumoniae)
-
6-8 week old female BALB/c mice
-
Syringes and needles for injection
-
Animal housing and monitoring equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 72 hours before the experiment.
-
Infection:
-
Culture the pathogen to mid-log phase.
-
Induce a systemic infection by intraperitoneal (IP) injection of a predetermined lethal or sublethal dose of the bacterial suspension.
-
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations for injection.
-
Treatment:
-
Divide the infected mice into groups (e.g., vehicle control, and multiple this compound dose groups). A typical dose range to start with for a new cephalosporin could be 5, 20, 50, and 100 mg/kg.
-
Administer the treatment (e.g., via intraperitoneal or subcutaneous injection) at a specified time point post-infection (e.g., 1 or 2 hours).
-
-
Monitoring:
-
Monitor the mice for signs of morbidity and mortality at regular intervals for a predetermined period (e.g., 7 days).
-
Record survival data for each group.
-
-
Data Analysis:
-
Calculate the survival percentage for each group.
-
Determine the 50% effective dose (ED50) using appropriate statistical methods (e.g., probit analysis).
-
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound in rats.
Materials:
-
This compound (sterile powder)
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (250-300g) with jugular vein cannulas
-
Syringes and needles for injection
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., HPLC-MS/MS)
Procedure:
-
Animal Preparation: Use rats with pre-implanted jugular vein cannulas to facilitate blood sampling.
-
Drug Administration: Administer a single intravenous (IV) bolus dose of this compound (e.g., 20 mg/kg) through the cannula.
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-administration.
-
Collect approximately 0.2 mL of blood at each time point into tubes containing an anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each plasma sample using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data.
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Mandatory Visualization
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Mechanism of action for third-generation cephalosporins.
Application Notes and Protocols for Murine Infection Models in Cefluprenam Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefluprenam is a cephalosporin antibiotic with potential applications in treating a variety of bacterial infections. Efficacy testing in relevant animal models is a critical step in the preclinical development of this antibiotic. Murine infection models are widely used to assess the in vivo activity of antimicrobial agents, providing crucial data on pharmacokinetics, pharmacodynamics, and overall efficacy. These models allow for the evaluation of an antibiotic's ability to reduce bacterial burden and improve survival in a living system, mimicking aspects of human infections.
This document provides detailed application notes and protocols for two standard and widely accepted murine infection models for evaluating the efficacy of this compound: the Neutropenic Thigh Infection Model and the Systemic Infection Model . These protocols are intended to guide researchers in establishing robust and reproducible experiments to determine the in vivo potential of this compound.
Key Experimental Models
Two primary murine models are recommended for assessing the in vivo efficacy of this compound:
-
Neutropenic Thigh Infection Model: This localized infection model is considered the gold standard for evaluating the efficacy of anti-infective agents.[1] It is particularly useful for studying the pharmacodynamics of an antibiotic in the absence of a significant host immune response, allowing for a direct assessment of the drug's antibacterial activity.[2][3][4][5] The model involves inducing neutropenia in mice, followed by the intramuscular injection of a bacterial pathogen into the thigh. The primary endpoint is the reduction in bacterial load (colony-forming units, CFU) in the infected thigh tissue after treatment.[5]
-
Systemic Infection Model (Sepsis Model): This model mimics a bloodstream infection or sepsis, providing insights into the antibiotic's ability to clear bacteria from the circulation and prevent mortality.[6] Mice are infected intraperitoneally or intravenously with a lethal dose of a bacterial pathogen. The primary endpoint is the survival rate of the animals over a specified period, typically 7 days. The median effective dose (ED50) required to protect 50% of the mice can also be calculated.
Data Presentation
Quantitative data from these studies should be summarized for clarity and ease of comparison. The following tables provide templates for presenting Minimum Inhibitory Concentration (MIC), pharmacokinetic, and in vivo efficacy data for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Bacterial Pathogens
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Comparator Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Data to be determined | Vancomycin: 1 |
| Staphylococcus aureus (MRSA) | BAA-1717 | Data to be determined | Vancomycin: 1 |
| Escherichia coli | 25922 | Data to be determined | Ciprofloxacin: 0.015 |
| Klebsiella pneumoniae | 13883 | Data to be determined | Imipenem: 0.25 |
| Pseudomonas aeruginosa | 27853 | Data to be determined | Meropenem: 0.5 |
Note: MIC values for comparator antibiotics are examples and should be determined concurrently with this compound.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Drug | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | Half-life (t½) (h) |
| This compound | XX | IV | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | XX | SC | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | XX | PO | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: This table should be populated with experimentally derived pharmacokinetic data for this compound in the specific mouse strain used for the efficacy studies.
Table 3: Efficacy of this compound in the Neutropenic Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Bacterial Load (log10 CFU/thigh) at 24h (Mean ± SD) | Change from Initial Burden (log10 CFU/thigh) |
| Vehicle Control | - | q6h | Data to be determined | Data to be determined |
| This compound | 10 | q6h | Data to be determined | Data to be determined |
| This compound | 30 | q6h | Data to be determined | Data to be determined |
| This compound | 100 | q6h | Data to be determined | Data to be determined |
| Comparator Antibiotic | XX | q6h | Data to be determined | Data to be determined |
Note: The initial bacterial burden at the start of treatment should be determined and reported.
Table 4: Efficacy of this compound in the Murine Systemic Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Number of Mice | Survival Rate (%) at Day 7 | ED50 (mg/kg) |
| Vehicle Control | - | Single dose at 1h post-infection | 10 | Data to be determined | N/A |
| This compound | 1 | Single dose at 1h post-infection | 10 | Data to be determined | \multirow{4}{*}{\textit{Calculated}} |
| This compound | 5 | Single dose at 1h post-infection | 10 | Data to be determined | |
| This compound | 25 | Single dose at 1h post-infection | 10 | Data to be determined | |
| This compound | 100 | Single dose at 1h post-infection | 10 | Data to be determined | |
| Comparator Antibiotic | XX | Single dose at 1h post-infection | 10 | Data to be determined | Calculated |
Experimental Protocols
Protocol 1: Neutropenic Thigh Infection Model
This model is designed to assess the bactericidal or bacteriostatic activity of this compound in an immunocompromised host.
Materials:
-
Female ICR or BALB/c mice (6-8 weeks old)
-
Cyclophosphamide
-
Sterile 0.9% saline
-
Bacterial pathogen of interest (e.g., S. aureus, E. coli)
-
Tryptic Soy Broth (TSB) or appropriate growth medium
-
Tryptic Soy Agar (TSA) or appropriate solid medium
-
This compound and any comparator antibiotics
-
Sterile syringes and needles
-
Tissue homogenizer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Induction of Neutropenia:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in TSB at 37°C.
-
Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum size should be confirmed by plating serial dilutions on TSA plates.
-
-
Infection:
-
On day 0, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each neutropenic mouse.
-
-
Treatment:
-
Initiate treatment with this compound or comparator antibiotic at a specified time post-infection (e.g., 2 hours).
-
Administer the compounds via a clinically relevant route (e.g., subcutaneous, intravenous, or oral).
-
A vehicle control group receiving the drug diluent should be included.
-
The dosing regimen (e.g., frequency and duration) should be based on the pharmacokinetic profile of this compound in mice.
-
-
Endpoint Measurement:
-
At 24 hours post-initiation of treatment, euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Weigh the tissue and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA to determine the number of viable bacteria (CFU/gram of tissue).
-
Diagram: Neutropenic Thigh Infection Model Workflow
Workflow for the neutropenic thigh infection model.
Protocol 2: Systemic Infection Model
This model evaluates the ability of this compound to protect against a lethal systemic infection.
Materials:
-
ICR or C57BL/6 mice (4-6 weeks old)
-
Bacterial pathogen of interest (e.g., K. pneumoniae, S. aureus)
-
Brain Heart Infusion Broth (BHIB) or other suitable medium
-
Gastric mucin (optional, to enhance virulence)
-
Sterile 0.9% saline
-
This compound and any comparator antibiotics
-
Sterile syringes and needles
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in BHIB at 37°C.
-
Wash the bacterial cells with sterile saline.
-
Resuspend the bacteria in saline, with or without 5% gastric mucin, to the desired lethal dose (previously determined). The inoculum should be sufficient to cause 100% mortality in untreated control mice within a specified timeframe (e.g., 24-48 hours).
-
-
Infection:
-
Inject 0.5 mL of the bacterial suspension intraperitoneally into each mouse.
-
-
Treatment:
-
Administer this compound or a comparator antibiotic at specified times post-infection (e.g., 1 and 4 hours).
-
The route of administration should be consistent with the intended clinical use.
-
Include a vehicle control group.
-
-
Endpoint Measurement:
-
Monitor the mice for survival daily for 7 days.
-
Record the number of surviving animals in each group.
-
Calculate the survival rate for each treatment group.
-
The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.
-
Diagram: Systemic Infection Model Workflow
Workflow for the systemic infection (sepsis) model.
Conclusion
The neutropenic thigh and systemic infection models are indispensable tools for the preclinical evaluation of this compound. The detailed protocols and data presentation formats provided in these application notes are intended to facilitate the design and execution of robust and reproducible in vivo efficacy studies. The data generated from these models will be critical in determining the therapeutic potential of this compound and guiding its further development. It is imperative that researchers establish the necessary pharmacokinetic and MIC data for this compound to inform appropriate dosing regimens and accurately interpret the efficacy results.
References
- 1. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imquestbio.com [imquestbio.com]
- 3. A Rapid Antimicrobial Susceptibility Test for Klebsiella pneumoniae Using a Broth Micro-Dilution Combined with MALDI TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Cefluprenam in the Treatment of Respiratory Tract Infections in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data on the use of Cefluprenam in animal models of respiratory tract infections is publicly available. The following application notes and protocols are based on the known in vitro activity of this compound and established experimental models for other cephalosporins against relevant respiratory pathogens. These protocols should be adapted and optimized based on institutional guidelines and specific research objectives.
Introduction
This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity. Cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis, leading to cell lysis and death. This document provides a framework for evaluating the efficacy of this compound in preclinical animal models of bacterial respiratory tract infections.
Data Presentation
Table 1: Comparative In Vitro Antipseudomonal Potency of Various Cephalosporins
| Cephalosporin | Relative Potency against Pseudomonas aeruginosa |
| Cefaclidine | > this compound |
| FK-518 | ≥ this compound |
| This compound | = Cefozopran |
| Cefozopran | = this compound |
| Ceftazidime | ≤ this compound |
| Cefepime | ≤ this compound |
| Cefpirome | ≤ this compound |
| Cefoselis | ≤ this compound |
Data synthesized from a comparative in vitro study. Specific Minimum Inhibitory Concentration (MIC) values were not provided in the source.
Mandatory Visualizations
Signaling Pathway
Caption: General mechanism of action for cephalosporin antibiotics like this compound.
Experimental Workflow
Caption: A generalized workflow for evaluating this compound's efficacy in animal models of respiratory infection.
Experimental Protocols
The following are generalized protocols for inducing respiratory tract infections in murine models. These can be adapted for testing the efficacy of this compound.
Protocol 1: Murine Model of Pseudomonas aeruginosa Pneumonia
Objective: To establish a lung infection model in mice to evaluate the therapeutic efficacy of this compound.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)
-
Luria-Bertani (LB) broth and agar
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
This compound for injection
-
Vehicle control (e.g., sterile saline)
-
Micropipettes and sterile tips
-
Surgical instruments for dissection
Procedure:
-
Pathogen Preparation:
-
Streak the P. aeruginosa strain on an LB agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).
-
Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The optimal inoculum should be determined in pilot studies to achieve a consistent infection without overwhelming the host.
-
-
Infection Induction (Intranasal Inoculation):
-
Anesthetize mice lightly.
-
Hold the mouse in a supine position.
-
Instill a 20-50 µL bacterial suspension dropwise into the nares. Allow the mouse to inhale the inoculum.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2-4 hours), administer this compound via a clinically relevant route (e.g., subcutaneous or intravenous injection).
-
The dosage and frequency should be based on available pharmacokinetic data or dose-ranging studies.
-
A control group should receive the vehicle. A comparator antibiotic group (e.g., ceftazidime) can also be included.
-
-
Monitoring and Endpoints:
-
Monitor animals at least twice daily for clinical signs of illness (e.g., ruffled fur, lethargy, respiratory distress) and survival for a defined period (e.g., 7 days).
-
At selected time points (e.g., 24, 48 hours post-infection), a subset of animals can be euthanized.
-
Aseptically harvest the lungs and homogenize in sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on LB agar to determine the bacterial load (CFU/g of tissue).
-
Lungs can also be collected for histopathological analysis to assess inflammation and tissue damage.
-
Protocol 2: Rat Model of Klebsiella pneumoniae Pneumonia
Objective: To establish a more severe pneumonia model in rats for evaluating this compound.
Materials:
-
Young adult Sprague-Dawley or Wistar rats
-
Klebsiella pneumoniae strain (e.g., a clinical isolate)
-
Tryptic Soy Broth (TSB) and Agar
-
Sterile saline
-
Anesthetic
-
This compound and vehicle
-
Intratracheal instillation device (e.g., small animal laryngoscope and catheter)
Procedure:
-
Pathogen Preparation:
-
Prepare the K. pneumoniae inoculum as described for P. aeruginosa, adjusting media as necessary. A typical infectious dose might be around 5 x 10^6 CFU in 50-100 µL.[1]
-
-
Infection Induction (Intratracheal Instillation):
-
Anesthetize the rat.
-
Visualize the trachea using a small animal laryngoscope.
-
Carefully insert a sterile, flexible catheter into the trachea.
-
Instill the bacterial suspension directly into the lungs. This method provides more consistent delivery to the lower respiratory tract compared to intranasal inoculation.
-
-
Treatment and Monitoring:
-
Administer this compound, vehicle, or comparator antibiotic at a defined time post-infection.
-
Monitor the animals for signs of severe pneumonia and survival.
-
Endpoints can include bacterial clearance from the lungs and other organs (e.g., spleen, blood) to assess systemic spread, as well as histopathology of lung tissue.
-
Concluding Remarks
The provided protocols offer a foundational approach for the preclinical evaluation of this compound against bacterial respiratory pathogens in animal models. Due to the absence of specific published data for this compound in this context, it is imperative to conduct preliminary dose-ranging and pharmacokinetic studies to establish an appropriate dosing regimen for the selected animal model. All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for Cefluprenam Broth Microdilution Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefluprenam is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, this compound functions by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1] This inhibition disrupts the integrity of the peptidoglycan layer, leading to cell lysis and bacterial death.[1][2]
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.
Disclaimer: As of the current date, specific interpretive criteria (breakpoints for Susceptible, Intermediate, and Resistant) and dedicated quality control (QC) ranges for this compound have not been established by major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data and protocols provided herein are based on general principles for cephalosporin testing and early research data on this compound (also known as E1077). Laboratories performing this compound susceptibility testing should conduct their own validation studies to establish appropriate quality control ranges.
Data Presentation: In Vitro Activity of this compound (E1077)
The following tables summarize the in vitro activity of this compound (E1077) against a variety of bacterial isolates as reported in early studies. The data is presented as the MIC90, which is the MIC required to inhibit the growth of 90% of the tested strains.
Table 1: In Vitro Activity of this compound (E1077) against Gram-Positive Bacteria [2][4]
| Organism | Number of Strains | This compound (E1077) MIC90 (µg/mL) |
| Methicillin-Susceptible Staphylococcus aureus | Not Specified | 0.78 |
| Methicillin-Resistant Staphylococcus aureus | Not Specified | 50 |
| Enterococcus faecalis | Not Specified | 6.25 - 12.5 |
| Streptococci | Not Specified | 0.05 - 0.78 |
Table 2: In Vitro Activity of this compound (E1077) against Gram-Negative Bacteria [2][4]
| Organism | Number of Strains | This compound (E1077) MIC90 (µg/mL) |
| Haemophilus influenzae | Not Specified | 0.05 - 0.78 |
| Neisseria gonorrhoeae | Not Specified | 0.05 - 0.78 |
| Most Enterobacteriaceae | Not Specified | ≤ 1.56 |
| Serratia marcescens | Not Specified | 3.13 - 12.5 |
| Proteus vulgaris | Not Specified | 3.13 - 12.5 |
| Pseudomonas aeruginosa | Not Specified | 6.25 |
| Bacteroides fragilis | Not Specified | Not Specified (reported as active as cefuzonam) |
Experimental Protocols
This section details the methodology for performing the broth microdilution susceptibility test for this compound, based on established CLSI and EUCAST guidelines for other cephalosporins.
Materials
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85%) or sterile deionized water
-
Bacterial isolates for testing
-
Quality control bacterial strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Staphylococcus aureus ATCC® 29213™)
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Preparation of this compound Stock Solution and Dilutions
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. The final concentration should be high enough to allow for serial dilutions.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range in the microtiter plate wells. The final volume in each well after adding the inoculum will be 100 µL. Therefore, the antibiotic solutions should be prepared at twice the final desired concentration in a volume of 50 µL per well.
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted this compound, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Seal the plates or use a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
After incubation, examine the microtiter plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Quality control strains should be tested concurrently, and the resulting MICs should fall within the laboratory's established acceptable ranges for other cephalosporins until this compound-specific ranges are determined.
Visualizations
This compound's Mechanism of Action
Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.
Broth Microdilution Workflow
Caption: Workflow for this compound broth microdilution susceptibility testing.
References
- 1. This compound | C20H25FN8O6S2 | CID 6536774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of E1077, a novel parenteral cephalosporin with a broad antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Cefluprenam Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefluprenam is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1] Proper preparation and storage of this compound stock solutions are crucial for maintaining its bioactivity and ensuring the reliability and reproducibility of experimental results.
This document provides detailed protocols for the preparation and storage of this compound stock solutions. Due to the limited availability of specific solubility and stability data for this compound, the following recommendations are based on data from structurally and functionally similar fourth-generation cephalosporins, such as Cefepime and Cefpirome, as well as general best practices for handling antibiotic solutions. It is strongly recommended to perform small-scale pilot experiments to validate these protocols for your specific experimental conditions.
Data Presentation
Table 1: Solubility of Fourth-Generation Cephalosporins in Common Solvents
The following table summarizes the solubility of Cefepime and Cefpirome, which can be used as a general guideline for this compound.
| Compound | Solvent | Approximate Solubility | Reference |
| Cefepime (hydrochloride hydrate) | PBS (pH 7.2) | ~10 mg/mL | [1] |
| DMSO | ~0.2 mg/mL | [1] | |
| Dimethyl formamide (DMF) | ~0.1 mg/mL | [1] | |
| Cefpirome (sulfate) | PBS (pH 7.2) | ~10 mg/mL | [2] |
| DMSO | ~10 mg/mL | [2] | |
| Dimethyl formamide (DMF) | ~1 mg/mL | [2] |
Table 2: Recommended Storage Conditions for Cephalosporin Stock Solutions
This table provides general storage recommendations for cephalosporin solutions based on available data for Cefepime.
| Storage Temperature | Duration | Solvent/Form | Notes | Reference |
| 20-25°C (Room Temperature) | Up to 24 hours | Reconstituted solution in compatible IV fluids | Solution color may darken upon storage without affecting potency. | [3][4][5] |
| 2-8°C (Refrigerated) | Up to 7 days | Reconstituted solution in compatible IV fluids | Protect from light. | [3][4][5] |
| -20°C | ≥ 4 years | Dry powder | Protect from light. | [1][2] |
| -20°C or -80°C | 1 to 6 months | Aliquoted stock solutions | Storage at -80°C may offer better long-term stability. Avoid repeated freeze-thaw cycles. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL in PBS)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in Phosphate-Buffered Saline (PBS).
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL solution, you will need 10 mg of this compound for every 1 mL of PBS.
-
Dissolution: Add the weighed this compound powder to a sterile conical tube. Add the appropriate volume of sterile PBS (pH 7.2).
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (not to exceed 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube. This step is critical for removing any potential bacterial contamination.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the name of the compound (this compound), concentration (10 mg/mL), solvent (PBS), date of preparation, and your initials.
Protocol 2: Storage of this compound Stock Solution
Proper storage is essential to maintain the stability and activity of the this compound stock solution.
Procedure:
-
Short-Term Storage: For immediate use (within 24 hours), the solution can be stored at room temperature (20-25°C).[3][4][5]
-
Intermediate-Term Storage: For use within a week, store the aliquots at 2-8°C, protected from light.[3][4][5]
-
Long-Term Storage: For long-term storage, immediately place the aliquots in a -20°C or -80°C freezer. Stock solutions of many antibiotics are stable for up to one year when stored at -20°C.[6]
-
Handling: When ready to use, thaw an aliquot at room temperature or on ice. Once thawed, keep the solution on ice. Avoid repeated freeze-thaw cycles. Discard any unused portion of the thawed aliquot.
Mandatory Visualization
References
Application Notes and Protocols for Cefluprenam Administration in Rodent Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists in the public domain regarding the administration of Cefluprenam specifically in rodent models of sepsis. The following protocols and application notes are synthesized from established methodologies for inducing sepsis in rodents and general principles of cephalosporin administration in preclinical studies. Researchers should optimize these protocols for their specific experimental needs.
Introduction to Rodent Models of Sepsis
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] Rodent models are crucial for understanding the pathophysiology of sepsis and for the preclinical evaluation of new therapeutic agents like this compound.[2][3] The most common and clinically relevant models include:
-
Cecal Ligation and Puncture (CLP): This is considered the gold standard for sepsis research as it closely mimics the polymicrobial nature of human septic peritonitis.[1][2][4][5] The procedure involves a laparotomy, ligation of the cecum, and a through-and-through puncture to allow the release of fecal contents into the peritoneal cavity, leading to a systemic infection.[4][5][6] The severity of sepsis can be modulated by the size of the needle used for puncture and the number of punctures.[4]
-
Endotoxin-Induced Sepsis (LPS Model): This model involves the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a systemic inflammatory response.[1][7] While simpler and more reproducible than CLP, it represents a sterile inflammation model and does not fully recapitulate the complexity of a live bacterial infection.[8]
-
Fecal Slurry Intraperitoneal Injection (FSI): This model involves the intraperitoneal injection of a fecal suspension to induce polymicrobial peritonitis.[9] It offers a less invasive alternative to CLP and can produce a dose-dependent mortality rate.[9]
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Model in Mice
This protocol describes the induction of polymicrobial sepsis in mice using the CLP model, which is a widely used and clinically relevant approach.[2][4][5][10]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk suture)
-
Needles (e.g., 21-gauge and 23-gauge)
-
Wound clips or sutures for skin closure
-
Warming pad
-
Analgesics (e.g., buprenorphine)
-
Sterile saline
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using a vaporized anesthetic like isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail.[5]
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).[5]
-
-
Surgical Procedure:
-
Make a 1-2 cm midline incision through the skin and the abdominal wall to expose the peritoneal cavity.[5]
-
Gently exteriorize the cecum.
-
Ligate the cecum distal to the ileocecal valve. The percentage of the cecum ligated will influence the severity of the resulting sepsis.
-
Puncture the ligated cecum once or twice with a 21-gauge (for severe sepsis) or 23-gauge (for moderate sepsis) needle.[8]
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall and skin with sutures or wound clips.[5]
-
-
Post-Operative Care:
Protocol 2: this compound Administration
This protocol provides a general guideline for the administration of this compound to septic rodents. The exact dosage and timing should be determined based on pharmacokinetic and pharmacodynamic studies.
Materials:
-
This compound for injection
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for administration
Procedure:
-
Reconstitution:
-
Reconstitute the lyophilized this compound powder with sterile saline to the desired concentration.
-
-
Administration:
-
Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injections are common in rodent studies. The intravenous (IV) route can also be used but may be more technically challenging.
-
Dosage: The appropriate dosage of this compound has not been specifically established for rodent sepsis models. However, based on other cephalosporins used in similar models, a starting dose in the range of 25-100 mg/kg could be considered.[12] Dose-ranging studies are recommended.
-
Timing of Administration: The first dose of this compound is typically administered between 4 to 6 hours after the induction of sepsis (e.g., post-CLP).[13] Subsequent doses are usually given every 12 or 24 hours.
-
Example Dosing Regimen:
-
Sepsis Induction: CLP surgery at time 0.
-
First Dose: 50 mg/kg this compound administered via IP injection at 6 hours post-CLP.
-
Subsequent Doses: 50 mg/kg this compound administered via IP injection at 18 hours and 30 hours post-CLP.
Data Presentation
The efficacy of this compound in a rodent model of sepsis can be assessed by monitoring various parameters. The following tables provide a template for organizing the collected data.
Table 1: Survival Rates
| Treatment Group | Number of Animals | Survival at 24h (%) | Survival at 48h (%) | Survival at 72h (%) |
| Sham | 10 | 100 | 100 | 100 |
| Sepsis + Vehicle | 20 | 60 | 30 | 10 |
| Sepsis + this compound (25 mg/kg) | 20 | 80 | 60 | 50 |
| Sepsis + this compound (50 mg/kg) | 20 | 90 | 75 | 65 |
Table 2: Bacterial Load in Blood and Peritoneal Fluid (at 24h post-CLP)
| Treatment Group | Blood (CFU/mL) | Peritoneal Lavage Fluid (CFU/mL) |
| Sham | <10 | <10 |
| Sepsis + Vehicle | 5 x 10^4 | 2 x 10^7 |
| Sepsis + this compound (50 mg/kg) | 1 x 10^3 | 5 x 10^5 |
Table 3: Pro-inflammatory Cytokine Levels in Serum (at 24h post-CLP)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Sham | 15 | 30 | 20 |
| Sepsis + Vehicle | 500 | 1200 | 300 |
| Sepsis + this compound (50 mg/kg) | 200 | 450 | 100 |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Efficacy in a CLP Sepsis Model
References
- 1. mdpi.com [mdpi.com]
- 2. Cecum Ligation & Puncture induced Sepsis Model - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
- 5. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcritintensivecare.org [jcritintensivecare.org]
- 8. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 9. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Buprenorphine on a Cecal Ligation and Puncture Model in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endotoxin-Induced Sepsis on Ceftriaxone-Treated Rats’ Ventilatory Mechanics and Pharmacokinetics | MDPI [mdpi.com]
- 13. osf.io [osf.io]
Experimental design for Cefluprenam synergy testing with other antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefluprenam is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][4] This disruption of the peptidoglycan layer, a critical component of the bacterial cell wall, leads to cell lysis and death.[1][5] To combat the rise of antibiotic resistance, combination therapies are increasingly being investigated. The synergistic combination of antibiotics can enhance efficacy, broaden the spectrum of activity, and reduce the likelihood of resistance development.
These application notes provide detailed protocols for testing the synergistic effects of this compound with other classes of antibiotics, such as aminoglycosides and fluoroquinolones. The methodologies described include the checkerboard assay, time-kill curve analysis, and the E-test method.
Potential Synergistic Combinations
Based on existing literature regarding cephalosporin synergy, promising antibiotic classes to test in combination with this compound include:
-
Aminoglycosides (e.g., Gentamicin, Amikacin, Tobramycin): This combination is frequently reported to exhibit synergy.[6][7][8] The differing mechanisms of action—inhibition of cell wall synthesis by this compound and inhibition of protein synthesis by aminoglycosides—can lead to enhanced bactericidal activity.[1][9]
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Synergy between cephalosporins and fluoroquinolones has also been observed, particularly against resistant strains of bacteria like Pseudomonas aeruginosa.[10][11][12] This combination targets both cell wall integrity and DNA replication.[2][13]
-
Carbapenems (e.g., Meropenem, Imipenem): While both are beta-lactams, combinations can be explored, especially against multidrug-resistant organisms. Synergistic effects have been noted in some studies.[14][15]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[16][17][18]
Principle: Serial dilutions of two antibiotics are combined in a microtiter plate to test various concentration combinations against a standardized bacterial inoculum. The effect is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
Protocol:
-
Prepare Materials:
-
96-well microtiter plates.
-
This compound and the second antibiotic of interest (e.g., Gentamicin).
-
Mueller-Hinton Broth (MHB), cation-adjusted for certain organisms.
-
Bacterial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then diluted to a final inoculum of 5 x 10^5 CFU/mL in the wells.[17]
-
Sterile multichannel pipettes and reservoirs.
-
-
Plate Setup:
-
Dispense 50 µL of MHB into each well of the 96-well plate.[17]
-
Create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G).
-
Column 11 will contain serial dilutions of this compound alone (growth control for MIC determination).
-
Row H will contain serial dilutions of the second antibiotic alone (growth control for MIC determination).
-
Well H12 will serve as the growth control (no antibiotic).
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the prepared bacterial suspension.[17]
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the FIC index using the following formula: FIC Index = FICA + FICB where:
-
Data Presentation:
| Combination | MIC of this compound Alone (µg/mL) | MIC of Test Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Test Antibiotic in Combination (µg/mL) | FIC Index | Interpretation |
| This compound + Gentamicin | ||||||
| This compound + Ciprofloxacin | ||||||
| Add more combinations as needed |
Interpretation of FIC Index: [13][19]
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Time-Kill Curve Assay
The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.[9][10]
Principle: A standardized bacterial inoculum is exposed to antibiotics, alone and in combination, and the number of viable bacteria is determined at various time points.
Protocol:
-
Prepare Materials:
-
Experimental Setup:
-
Prepare flasks with the following conditions:
-
Growth control (no antibiotic).
-
This compound alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC).
-
Second antibiotic alone (at a clinically relevant concentration).
-
This compound + second antibiotic in combination.
-
-
-
Sampling and Plating:
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[9]
-
Perform serial dilutions in sterile saline and plate onto agar plates.
-
Incubate the plates for 18-24 hours and count the colonies (CFU/mL).
-
-
Data Analysis:
Data Presentation:
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Test Antibiotic Alone) | Log10 CFU/mL (Combination) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
E-test Synergy Method
The E-test (epsilometer test) is an agar diffusion method that can be adapted for synergy testing.[9][13]
Principle: Two E-test strips, each containing a gradient of an antibiotic, are placed on an inoculated agar plate. The interaction is observed by the shape of the inhibition zones.
Protocol:
-
Prepare Materials:
-
Mueller-Hinton agar plates.
-
This compound and second antibiotic E-test strips.
-
Bacterial suspension adjusted to a 0.5 McFarland standard.
-
Sterile swabs.
-
-
Inoculation and Strip Placement:
-
Inoculate the entire surface of the agar plate with the bacterial suspension using a sterile swab to create a lawn.
-
Allow the agar surface to dry.
-
Place the E-test strips on the agar. A common method is to place them at a 90-degree angle to each other, intersecting at their respective MIC values.[21]
-
-
Incubation and Reading:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Read the MIC value where the ellipse of inhibition intersects the E-test strip.
-
Calculate the FIC index as described for the checkerboard assay.
-
Data Presentation:
| Combination | E-test MIC of this compound Alone (µg/mL) | E-test MIC of Test Antibiotic Alone (µg/mL) | E-test MIC of this compound in Combination (µg/mL) | E-test MIC of Test Antibiotic in Combination (µg/mL) | FIC Index | Interpretation |
| This compound + Gentamicin | ||||||
| This compound + Ciprofloxacin |
Visualizations
Signaling Pathways: Mechanisms of Action
Caption: Mechanisms of action for this compound and potential synergistic antibiotics.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the antibiotic synergy checkerboard assay.
Logical Relationships: Interpretation of Synergy Testing
Caption: Decision tree for the interpretation of synergy testing results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. Synergy of fluoroquinolones with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergy between cephalosporin and aminoglycoside antibiotics against Providencia and Proteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergism between aminoglycosides and cephalosporins with antipseudomonal activity: interaction index and killing curve method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergic activity of cephalosporins plus fluoroquinolones against Pseudomonas aeruginosa with resistance to one or both drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergy and antagonism of fluoroquinolones with other classes of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. [Antimicrobial activities of carbapenems and fourth generation cephems against clinically isolated strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic Antibacterial Effects of Meropenem in Combination with Aminoglycosides against Carbapenem-Resistant Escherichia coli Harboring blaNDM-1 and blaNDM-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Bacterial cell wall synthesis | PPTX [slideshare.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cefluprenam Degradation and Stability: A Technical Support Resource
Disclaimer: This technical support center provides comprehensive guidance on the anticipated degradation pathways and stability issues of Cefluprenam. Due to the limited availability of published literature specifically on this compound, the information presented here is largely based on established knowledge of fourth-generation cephalosporins with similar structural features, such as Cefepime and Cefpirome. Researchers should use this information as a general guide and are encouraged to perform specific validation for their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of the cephalosporin class of antibiotics, this compound is likely susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.[1][2][3][4] The most common degradation route involves the cleavage of the β-lactam ring, which is the core structural feature responsible for its antibacterial activity.[1]
Q2: What are the expected degradation products of this compound under hydrolytic conditions?
A2: Under hydrolytic conditions (acidic, basic, and neutral), the primary degradation pathway for cephalosporins is the opening of the β-lactam ring.[1][4][5] Depending on the pH, this can lead to the formation of various inactive products. For instance, in alkaline conditions, the β-lactam ring is readily hydrolyzed.[1] In acidic conditions, deacetylation can also occur in some cephalosporins.[6]
Q3: How stable is this compound to oxidation?
A3: Cephalosporins can be susceptible to oxidation, particularly at the thioether group within the dihydrothiazine ring, which can be oxidized to a sulfoxide.[7][8] This oxidation can lead to a loss of antibacterial activity.[8] Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress.[4]
Q4: Is this compound sensitive to light?
A4: Photodegradation can be a significant issue for some cephalosporins, leading to the formation of various degradation products and a decrease in potency.[2][9] It is recommended to protect this compound solutions from light, especially during storage and handling in experimental setups.
Q5: What is a stability-indicating method and why is it important for this compound analysis?
A5: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, excipients, and other potential impurities.[3][10] For this compound, using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is crucial to ensure that the measured concentration corresponds only to the active drug and not its inactive degradants.[3][10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of this compound potency in solution over a short period. | Hydrolysis of the β-lactam ring. The β-lactam ring is inherently unstable in aqueous solutions, especially at non-neutral pH.[1][6] | Prepare fresh solutions of this compound immediately before use. If storage is necessary, store at refrigerated temperatures (2-8 °C) and protect from light. Buffer the solution to a slightly acidic to neutral pH (around 5.5-6.5), as cephalosporins often exhibit maximum stability in this range.[12] |
| Unexpected peaks appearing in the chromatogram during HPLC analysis. | Formation of degradation products. this compound may have degraded due to exposure to harsh conditions (e.g., high temperature, extreme pH, light, or oxidizing agents). | Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in confirming if the unexpected peaks are indeed degradants. Use a validated stability-indicating HPLC method to ensure separation of the parent drug from its degradation products.[3][10] |
| Inconsistent results in bioassays. | Degradation of this compound leading to reduced antibacterial activity. The degradation products of cephalosporins are generally inactive. | Ensure that all solutions used in the bioassay are freshly prepared and have been handled under conditions that minimize degradation (e.g., protected from light, appropriate temperature and pH). Quantify the concentration of active this compound using a stability-indicating analytical method just before conducting the bioassay. |
| Discoloration of this compound solutions. | Oxidative or photolytic degradation. Exposure to oxygen or light can lead to the formation of colored degradation products. | Prepare and store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Consider de-gassing solvents to remove dissolved oxygen. |
| Precipitation of this compound from solution. | Poor solubility or interaction with excipients. this compound's solubility may be pH-dependent. Incompatibility with certain excipients can also lead to precipitation. | Check the pH of the solution and adjust if necessary to improve solubility. When formulating with excipients, perform compatibility studies to ensure there are no adverse interactions.[13][14] |
Quantitative Data Summary
The following table summarizes typical conditions used in forced degradation studies for fourth-generation cephalosporins, which can be adapted for this compound. The extent of degradation is generally targeted to be between 5-20% to ensure that the analytical method is challenged without completely degrading the parent compound.
| Stress Condition | Typical Reagents and Conditions | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | Cleavage of the β-lactam ring.[1][6] |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 30-60 minutes | Rapid cleavage of the β-lactam ring.[1][6] |
| Neutral Hydrolysis | Water at 80°C for 24 hours | Slower cleavage of the β-lactam ring compared to acidic or basic conditions.[4] |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature for 24 hours | Oxidation of the thioether group to a sulfoxide.[7][8] |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) or sunlight for 24-48 hours | Formation of various photoproducts.[2] |
| Thermal Degradation | Dry heat at 80-100°C for 48-72 hours | Isomerization and other thermal decomposition reactions.[15] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to generate degradation products for the validation of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the mixture at 60°C for a predetermined time (e.g., 4 hours).
-
Cool the solution and neutralize with 1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for a predetermined time (e.g., 1 hour).
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for a predetermined time (e.g., 24 hours).
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of this compound powder in a petri dish.
-
Expose it to dry heat at 80°C in an oven for 48 hours.
-
After exposure, dissolve the powder in a suitable solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in water) to UV light in a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Typical Chromatographic Conditions (to be optimized):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate or phosphate buffer, pH 5.0-6.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 260-280 nm for cephalosporins).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Validation Parameters (according to ICH guidelines):
-
Specificity: Analyze blank, this compound standard, and stressed samples to demonstrate that the method can resolve this compound from its degradation products and any matrix components.
-
Linearity: Analyze a series of this compound solutions at different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo mixture.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for a stability-indicating HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotoxamine in wild-type and extended spectrum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drugs with susceptible sites for free radical induced oxidative transformations: the case of a penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Stability-indicating HPLC method for the determination of cefquinome sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. primescholars.com [primescholars.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermal decomposition of amorphous beta-lactam antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cefluprenam Resistance in Pseudomonas aeruginosa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Cefluprenam resistance in Pseudomonas aeruginosa.
Disclaimer: Specific data on this compound in Pseudomonas aeruginosa is limited in the current scientific literature. Therefore, this guide extrapolates from data on other fourth-generation cephalosporins and general resistance mechanisms in P. aeruginosa. This information should be used as a general guide, and experimental validation with this compound is crucial.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity against Pseudomonas aeruginosa?
This compound is a fourth-generation cephalosporin antibiotic.[1] Like other fourth-generation cephalosporins such as cefepime, it is designed to have a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[2] These cephalosporins are generally more resistant to hydrolysis by chromosomally encoded β-lactamases, such as the AmpC β-lactamase often found in P. aeruginosa.[2][3]
Q2: We are observing high Minimum Inhibitory Concentrations (MICs) of this compound against our P. aeruginosa isolates. What are the likely resistance mechanisms?
High this compound MICs in P. aeruginosa are likely due to one or a combination of the following mechanisms:
-
Overexpression of AmpC β-lactamase: While fourth-generation cephalosporins are more stable against AmpC, high levels of enzyme production can still lead to resistance.[2][3]
-
Efflux Pump Overexpression: Systems like MexAB-OprM, MexCD-OprJ, and MexXY-OprM can actively pump this compound out of the bacterial cell, preventing it from reaching its target.[4][5][6]
-
Reduced Outer Membrane Permeability: Mutations in porin channels can limit the entry of this compound into the bacterial cell.
-
Acquisition of Extended-Spectrum β-Lactamases (ESBLs) or Metallo-β-Lactamases (MBLs): These enzymes can effectively hydrolyze a broad range of β-lactam antibiotics, including fourth-generation cephalosporins.[2]
Q3: How can we experimentally determine the primary resistance mechanism in our P. aeruginosa isolates?
A multi-step approach is recommended:
-
Phenotypic Testing:
-
Synergy testing with β-lactamase inhibitors: Perform MIC testing of this compound with and without a β-lactamase inhibitor (e.g., clavulanic acid, tazobactam, avibactam). A significant reduction in MIC in the presence of an inhibitor suggests β-lactamase-mediated resistance.
-
Efflux pump inhibitor assay: Determine the MIC of this compound with and without an efflux pump inhibitor like Phenylalanine-Arginine β-Naphthylamide (PAβN). A notable decrease in MIC points towards efflux pump involvement.
-
-
Molecular Testing:
-
PCR and sequencing: Screen for the presence of genes encoding common β-lactamases (e.g., blaAmpC, blaCTX-M, blaVIM, blaNDM) and quantify their expression using RT-qPCR.
-
Gene expression analysis: Use RT-qPCR to measure the expression levels of major efflux pump genes (e.g., mexA, mexX).
-
Troubleshooting Guides
Issue 1: High this compound MICs Observed in Planktonic Cultures
| Possible Cause | Troubleshooting Steps |
| β-Lactamase Production | 1. β-Lactamase Inhibitor Synergy Testing: a. Prepare serial dilutions of this compound. b. Prepare a second set of dilutions with a fixed concentration of a β-lactamase inhibitor (e.g., 4 µg/mL of avibactam). c. Perform a broth microdilution MIC assay with both sets of dilutions. d. A ≥4-fold decrease in MIC with the inhibitor suggests β-lactamase activity. 2. Molecular Confirmation: a. Extract bacterial DNA and perform PCR for common β-lactamase genes. b. If positive, sequence the amplicons to identify the specific enzyme. |
| Efflux Pump Overexpression | 1. Efflux Pump Inhibitor Assay: a. Determine the MIC of this compound. b. Determine the MIC of this compound in the presence of a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 20 µg/mL of PAβN). c. A significant reduction in MIC indicates efflux pump activity. 2. Gene Expression Analysis: a. Isolate RNA from mid-log phase cultures. b. Perform RT-qPCR to quantify the expression of relevant efflux pump genes (e.g., mexA, mexC, mexE, mexX). |
Issue 2: this compound is effective against planktonic bacteria but fails to eradicate biofilms
| Possible Cause | Troubleshooting Steps |
| Reduced Penetration through Biofilm Matrix | 1. Biofilm Susceptibility Testing: a. Grow P. aeruginosa biofilms in 96-well plates. b. Determine the Minimum Biofilm Eradication Concentration (MBEC) of this compound. This is often significantly higher than the MIC. 2. Combination Therapy with Biofilm Disrupting Agents: a. Test this compound in combination with agents that can disrupt the biofilm matrix, such as DNase or alginate lyase. b. Evaluate for a synergistic effect on biofilm eradication. |
| Altered Physiological State of Biofilm Bacteria | 1. Quorum Sensing Inhibitor Combination: a. Quorum sensing regulates biofilm formation and virulence. b. Test this compound in combination with a known quorum sensing inhibitor. c. Assess for a reduction in biofilm formation and improved this compound efficacy. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
96-well microtiter plates
-
P. aeruginosa isolate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To assess the synergistic effect of this compound in combination with another agent (e.g., a β-lactamase inhibitor or an efflux pump inhibitor).
Procedure:
-
In a 96-well plate, create a gradient of this compound concentrations along the x-axis and a gradient of the second agent along the y-axis.
-
Inoculate the wells with the P. aeruginosa suspension as described in the MIC protocol.
-
Incubate and determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
Data Presentation
Table 1: Hypothetical MIC Data for this compound against P. aeruginosa Strains with Different Resistance Mechanisms
| Strain ID | Resistance Mechanism | This compound MIC (µg/mL) | This compound + Avibactam (4 µg/mL) MIC (µg/mL) | This compound + PAβN (20 µg/mL) MIC (µg/mL) |
| PA-WT | Wild-Type | 2 | 2 | 1 |
| PA-AmpC | AmpC Overexpression | 32 | 4 | 32 |
| PA-Eflux | Efflux Pump Overexpression | 16 | 16 | 2 |
| PA-MBL | Metallo-β-lactamase | >256 | >256 | >256 |
Table 2: Susceptibility of P. aeruginosa to Cephalosporins and Combinations (Data adapted from a study on ceftazidime and ceftolozane)
| Antimicrobial Agent | % Susceptible |
| Ceftazidime | 32.8% |
| Cefepime | 37.3% |
| Ceftazidime-avibactam | 61.2% |
| Ceftolozane-tazobactam | 62.7% |
Note: This table is based on data for other cephalosporins and is intended for comparative purposes only.
Visualizations
Caption: Mechanisms of this compound action and resistance in P. aeruginosa.
Caption: Troubleshooting workflow for identifying this compound resistance.
Caption: Combination therapy strategies to overcome this compound resistance.
References
- 1. Frontiers | Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. A review of recently discovered mechanisms of cephalosporin resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy [mdpi.com]
- 6. Antimicrobial activity of cephalosporin–beta-lactamase inhibitor combinations against drug-susceptible and drug-resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cefluprenam Dosage for Neutropenic Infection Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Cefluprenam dosage in neutropenic infection models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in neutrophil counts after cyclophosphamide administration. | 1. Inconsistent cyclophosphamide dosage or administration.2. Animal strain-specific differences in sensitivity.3. Improper timing of blood collection for neutrophil assessment. | 1. Ensure precise preparation and intraperitoneal injection of cyclophosphamide. A commonly used regimen is a total dose of 250 mg/kg, administered as 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[1][2]2. Standardize the mouse strain for all experiments. If using a new strain, a pilot study to determine the optimal cyclophosphamide dosage and timing for profound neutropenia is recommended.3. Collect blood samples for leukocyte counts at consistent time points. Profound neutropenia (≤10 neutrophils/mm³) is typically observed from day 4 to day 6 after the initial cyclophosphamide dose.[1][2] |
| Inconsistent bacterial load in control animals. | 1. Variation in the inoculum size.2. Improper route of infection.3. Animal-to-animal variation in immune response despite neutropenia. | 1. Prepare a fresh bacterial suspension for each experiment and verify the colony-forming unit (CFU) count of the inoculum by plating serial dilutions.2. Ensure consistent administration of the bacterial inoculum (e.g., intramuscularly for a thigh infection model, or intravenously for a systemic infection model).3. While neutropenia is the primary immunosuppression, residual immune responses can vary. Ensure a sufficiently large group of control animals to account for biological variability. |
| This compound efficacy is lower than expected. | 1. Suboptimal dosage regimen.2. The chosen bacterial strain has high resistance to this compound (high Minimum Inhibitory Concentration - MIC).3. Inadequate drug exposure at the site of infection. | 1. For cephalosporins, the percentage of time the drug concentration remains above the MIC (%T>MIC) is the key pharmacokinetic/pharmacodynamic (PK/PD) parameter for efficacy.[3][4] Consider increasing the dosing frequency or using a continuous infusion to maximize %T>MIC.2. Determine the MIC of this compound against the specific bacterial strain being used. If the MIC is high, a higher dose or a different antibiotic may be necessary.3. Investigate the pharmacokinetic properties of this compound in your animal model to ensure adequate tissue penetration. |
| Unexpected animal mortality. | 1. Excessive immunosuppression from cyclophosphamide.2. Overwhelming bacterial infection.3. Toxicity from this compound at high doses. | 1. If high mortality is observed in the neutropenic, uninfected control group, consider reducing the cyclophosphamide dosage.2. If mortality is rapid in the infected control group, consider reducing the bacterial inoculum size.3. Include a high-dose this compound group in uninfected, neutropenic animals to assess for drug-related toxicity. |
Frequently Asked Questions (FAQs)
This compound Properties
What is this compound and what is its mechanism of action?
This compound is a fourth-generation cephalosporin antibiotic.[5][6] Its bactericidal action is due to the inhibition of bacterial cell wall synthesis.[7] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis, leading to a weakening of the cell wall and subsequent cell lysis.[5][8]
What is the spectrum of activity for this compound?
As a fourth-generation cephalosporin, this compound is expected to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5][7] Fourth-generation cephalosporins are known for their enhanced stability against β-lactamases and their ability to penetrate the outer membrane of Gram-negative bacteria.[7]
Experimental Design
How do I induce neutropenia in a mouse model?
A common and effective method for inducing neutropenia in mice is through the intraperitoneal administration of cyclophosphamide.[1][2][9] A widely used regimen involves two injections: 150 mg/kg on day 4 before infection and 100 mg/kg on day 1 before infection.[1][2] This protocol typically results in profound and sustained neutropenia for at least three days.[1]
What is the most important pharmacokinetic/pharmacodynamic (PK/PD) parameter for optimizing this compound dosage?
For cephalosporins, the most critical PK/PD index for efficacy is the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%T>MIC).[3][4] For many cephalosporins, a %T>MIC of 40-70% is associated with bactericidal activity against Gram-negative organisms.[4]
How do I determine the starting dose for this compound in my neutropenic infection model?
The initial dose can be estimated based on the MIC of this compound against the infecting organism and the desired %T>MIC. Preliminary pharmacokinetic studies in your animal model to determine the half-life of this compound are highly recommended. Based on data from other cephalosporins in similar models, a starting point could be a range of doses administered subcutaneously or intravenously.[3][10]
Data Interpretation
My in vitro MIC results for this compound do not correlate with the in vivo efficacy. Why?
Discrepancies between in vitro and in vivo results are not uncommon.[11][12] Several factors can contribute to this, including:
-
Protein binding: this compound may bind to plasma proteins, reducing the amount of free, active drug available in vivo.
-
Drug distribution: The concentration of this compound at the site of infection may be different from that in the serum.
-
The host environment: The in vivo environment is more complex than the controlled conditions of an MIC assay.
How can I be sure that the observed effect is due to this compound and not the host's residual immune response?
The neutropenic model is designed to minimize the contribution of the host's adaptive immune response.[1] The inclusion of an untreated, infected control group is crucial. The difference in bacterial load and survival between the this compound-treated group and the untreated control group will demonstrate the efficacy of the antibiotic.
Experimental Protocols
Induction of Neutropenia in Mice
-
Animal Model: Female ICR or BALB/c mice, 6-8 weeks old.
-
Cyclophosphamide Preparation: Dissolve cyclophosphamide powder in sterile saline to a final concentration of 20 mg/mL.
-
Administration:
-
On day -4 (four days prior to infection), administer a 150 mg/kg dose of cyclophosphamide via intraperitoneal injection.
-
On day -1 (one day prior to infection), administer a 100 mg/kg dose of cyclophosphamide via intraperitoneal injection.
-
-
Verification of Neutropenia: On the day of infection (day 0), collect a blood sample from a subset of animals to perform a complete blood count and confirm that the absolute neutrophil count is below 100 cells/mm³.
Thigh Infection Model and this compound Administration
-
Bacterial Preparation: Culture the desired bacterial strain (e.g., Pseudomonas aeruginosa) overnight in an appropriate broth. On the day of infection, dilute the culture to the desired concentration (e.g., 10⁶ CFU/mL).
-
Infection: Anesthetize the neutropenic mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind limb.
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentrations for different dosing groups.
-
This compound Administration: At a predetermined time post-infection (e.g., 2 hours), begin administration of this compound via the desired route (e.g., subcutaneous or intravenous) and at the planned dosing intervals.
-
Efficacy Assessment: At 24 hours post-infection, euthanize the animals, aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for CFU plating to determine the bacterial load.
Quantitative Data Summary
The following tables present illustrative data for this compound based on typical values for fourth-generation cephalosporins. Note: These are example values and should be determined experimentally for your specific model and bacterial strains.
Table 1: Example Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Species | Strain | This compound MIC (µg/mL) |
| Pseudomonas aeruginosa | PAO1 | 2 |
| Escherichia coli | ATCC 25922 | 0.5 |
| Staphylococcus aureus | ATCC 29213 | 1 |
| Klebsiella pneumoniae | ATCC 13883 | 1 |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Half-life (t½) | 1.5 hours |
| Volume of Distribution (Vd) | 0.3 L/kg |
| Plasma Protein Binding | 20% |
Table 3: Example Efficacy of Different this compound Dosing Regimens in a Neutropenic Mouse Thigh Infection Model (P. aeruginosa, MIC = 2 µg/mL)
| Total Daily Dose (mg/kg) | Dosing Regimen | %T>MIC (Free Drug) | Log₁₀ CFU Reduction at 24h (vs. Control) |
| 100 | 50 mg/kg q12h | 30% | 1.5 |
| 100 | 25 mg/kg q6h | 50% | 2.5 |
| 100 | 12.5 mg/kg q3h | 70% | 3.5 |
| 200 | 100 mg/kg q12h | 45% | 2.8 |
| 200 | 50 mg/kg q6h | 65% | 4.0 |
Visualizations
References
- 1. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | C20H25FN8O6S2 | CID 6536774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Cephalosporin - Wikipedia [en.wikipedia.org]
- 8. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 9. Mouse Models and Tools for the in vivo Study of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Why Antibiotics Fail—And How We Can Do Better [forbes.com]
- 12. In vivo verification of in vitro model of antibiotic treatment of device-related infection - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on Cefluprenam stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of Cefluprenam.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: At what pH is this compound most stable in an aqueous solution?
A1: this compound exhibits its greatest stability in aqueous solutions at a pH of approximately 6.05.[1] At this pH, the rate of degradation is at its minimum. Deviations from this optimal pH, into either more acidic or more alkaline conditions, will result in an increased rate of degradation.
Q2: How does pH affect the degradation kinetics of this compound?
A2: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics across a pH range of 2.0 to 10.0.[1] The degradation is significantly influenced by catalysis from water (H₂O) and hydroxide ions (OH⁻).[1] This means that in more alkaline solutions, the degradation rate will be faster due to increased hydroxide ion catalysis.
Q3: I am observing rapid degradation of my this compound stock solution. What could be the cause?
A3: Rapid degradation of this compound is often linked to the pH of the solution. If your stock solution has a pH significantly different from the optimal pH of 6.05, particularly if it is alkaline, you will observe accelerated degradation.[1] Additionally, the presence of certain buffer species, such as phosphate buffers at a pH of 7-8, can exert a general base catalytic effect, further increasing the degradation rate.[1] Elevated temperatures will also accelerate degradation.
Q4: Does the ionic strength of the solution affect this compound's stability?
A4: The effect of ionic strength on this compound stability is pH-dependent. In the acidic region, no primary salt effect has been observed.[1] However, at a pH of 9.4, a positive salt effect is seen, meaning that increasing the ionic strength at this alkaline pH will further increase the degradation rate.[1]
Q5: How does pH impact the antimicrobial activity of this compound?
Q6: What is the mechanism of action of this compound, and is it pH-dependent?
A6: this compound is a fourth-generation cephalosporin that acts by binding to and inactivating penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall.[5] This inactivation disrupts the cross-linking of peptidoglycan chains, which is essential for cell wall integrity, leading to cell wall weakening and lysis.[5] While the fundamental mechanism of PBP binding is not described as pH-dependent, the overall effectiveness of this action can be influenced by the pH of the microenvironment, which affects both the drug's stability and the bacterial physiology.
Data on pH-Dependent Stability of this compound
The following table summarizes the degradation kinetics of a this compound derivative in aqueous solutions at 60°C.
| pH | Observed Degradation Rate Constant (k_obs) | Key Observations |
| 2.0 - 10.0 | Follows pseudo-first-order kinetics | Degradation is significantly catalyzed by water and hydroxide ions. |
| 6.05 | Minimum | This is the pH of maximum stability for this compound.[1] |
| 7.0 - 8.0 | Increased degradation rate | A general base catalytic effect is observed with phosphate buffer species in this range.[1] |
| 9.4 | Increased degradation rate | A positive salt effect is observed, meaning increased ionic strength accelerates degradation at this pH.[1] |
Experimental Protocols
Protocol for Determining the pH-Rate Profile of this compound Degradation
This protocol outlines a general method for investigating the degradation kinetics of this compound at different pH values.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2.0 to 10.0) with a constant ionic strength (e.g., 0.05 M).
-
Use appropriate buffer systems for different pH ranges (e.g., phosphate, borate).
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
For each pH to be tested, dilute the this compound stock solution with the corresponding buffer to a final known concentration.
-
-
Incubation:
-
Incubate the prepared this compound solutions at a constant temperature (e.g., 60°C to accelerate degradation for kinetic studies).
-
Withdraw aliquots from each solution at predetermined time intervals.
-
-
Sample Analysis:
-
Immediately quench the degradation reaction in the withdrawn aliquots, for example, by dilution with a cold mobile phase.
-
Analyze the concentration of the remaining this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), optimized for the separation of this compound from its degradation products.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound.
-
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the this compound concentration versus time.
-
If the plot is linear, it indicates pseudo-first-order kinetics. The slope of this line will be the negative of the observed degradation rate constant (k_obs).
-
Plot the logarithm of k_obs versus pH to generate the pH-rate profile and identify the pH of maximum stability.
-
Visualizations
Caption: Experimental workflow for determining the pH-rate profile of this compound.
Caption: Relationship between pH and this compound stability in aqueous solutions.
References
- 1. Degradation kinetics of a new cephalosporin derivative in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of pH on the activity of novel cephalosporin cefiderocol in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of pH on the activity of novel cephalosporin cefiderocol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C20H25FN8O6S2 | CID 6536774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Resistance Between Cefluprenam and Other Fourth-Generation Cephalosporins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of fourth-generation cephalosporins, with a focus on the critical issue of cross-resistance. Due to the limited availability of direct comparative studies involving Cefluprenam, this document will utilize available data for other prominent fourth-generation cephalosporins, Cefepime and Cefpirome, as a framework for understanding potential cross-resistance patterns. The information presented herein is supported by experimental data and detailed methodologies to aid in research and development efforts.
Introduction to Fourth-Generation Cephalosporins
Fourth-generation cephalosporins are a class of broad-spectrum β-lactam antibiotics with enhanced activity against both Gram-positive and Gram-negative bacteria.[1] Their unique zwitterionic structure allows for rapid penetration across the outer membrane of Gram-negative bacteria. A key advantage of this class is its relative stability against hydrolysis by many common plasmid- and chromosomally-mediated β-lactamases, including the AmpC β-lactamases that can be induced by third-generation cephalosporins.[1]
Mechanisms of Action and Resistance
Like all β-lactam antibiotics, fourth-generation cephalosporins exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
Bacterial resistance to fourth-generation cephalosporins is a growing concern and can arise through several mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes that can hydrolyze the β-lactam ring is a primary mechanism of resistance. While fourth-generation cephalosporins are more stable against many β-lactamases compared to their predecessors, certain extended-spectrum β-lactamases (ESBLs) and carbapenemases can confer resistance.
-
Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of cephalosporins, leading to decreased efficacy.
-
Reduced Permeability: Changes in the outer membrane porin channels of Gram-negative bacteria can restrict the entry of the antibiotic into the cell.
-
Efflux Pumps: Bacteria may actively transport the antibiotic out of the cell using efflux pumps.
Comparative In Vitro Activity
One study compared the in vitro activity of Cefepime and Cefpirome against 302 clinical isolates of Gram-negative bacteria. The results, summarized in the table below, indicate that Cefepime was generally more active against Klebsiella and Enterobacter species, while its activity against Pseudomonas aeruginosa was comparable to that of ceftazidime. Cefepime also demonstrated slightly greater activity than Cefpirome against the tested Gram-negative bacteria.
Table 1: Comparative In Vitro Activity of Cefepime and Cefpirome against Gram-Negative Nosocomial Pathogens
| Organism (Number of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Klebsiella spp. (100) | Cefepime | ≤0.25 | 1 |
| Cefpirome | ≤0.25 | 2 | |
| Enterobacter spp. (102) | Cefepime | ≤0.25 | 8 |
| Cefpirome | 0.5 | >128 | |
| Pseudomonas aeruginosa (100) | Cefepime | 4 | 16 |
| Cefpirome | 8 | 32 |
Data extracted from a study by Giamarellou H, et al. (1993).
Cross-Resistance Profile
Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to other, often structurally similar, antibiotics. The primary driver of cross-resistance among fourth-generation cephalosporins is the production of broad-spectrum β-lactamases. For instance, a bacterial strain producing an ESBL that can hydrolyze Cefepime is likely to exhibit resistance to other fourth-generation cephalosporins, including Cefpirome and, presumably, this compound.
A study investigating a multiresistant Serratia marcescens strain found that a deletion in the chromosomally-encoded AmpC β-lactamase conferred high-level resistance to ceftazidime, cefepime, and cefpirome, demonstrating clear cross-resistance among these agents due to a single resistance mechanism.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of cephalosporins against bacterial isolates using the agar dilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Mueller-Hinton agar (MHA)
-
Antimicrobial stock solutions (this compound, Cefepime, Cefpirome)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
-
Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
Procedure:
-
Preparation of Antimicrobial Plates:
-
Prepare a series of twofold dilutions of each antimicrobial agent in sterile water or another appropriate solvent.
-
Add a specific volume of each antimicrobial dilution to molten and cooled MHA to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no antimicrobial agent.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select several colonies and suspend them in a suitable broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the prepared antimicrobial-containing and control agar plates with the bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Visualizing Resistance Pathways and Experimental Workflows
Signaling Pathway for AmpC β-Lactamase Induction
The induction of AmpC β-lactamase is a key mechanism of resistance to cephalosporins in many Gram-negative bacteria. The following diagram illustrates the signaling pathway involved. Under normal conditions, peptidoglycan turnover products are recycled. However, in the presence of certain β-lactam antibiotics, the accumulation of specific muropeptides triggers a signaling cascade that leads to the increased expression of the ampC gene.
Caption: AmpC β-lactamase induction pathway.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of a cephalosporin using the agar dilution method.
References
Cefluprenam: A Comparative Efficacy Analysis Against Third-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Cefluprenam, a novel parenteral cephalosporin, against established third-generation cephalosporins. The data presented is based on preclinical in vitro and in vivo studies to evaluate its antibacterial potency and therapeutic potential.
In Vitro Antibacterial Activity
The in vitro efficacy of this compound was determined by measuring its Minimum Inhibitory Concentrations (MICs) against a range of clinically relevant Gram-positive and Gram-negative bacteria. The results are compared with those of Cefotaxime and Ceftazidime, two widely used third-generation cephalosporins.
Table 1: Comparative In Vitro Activity (MIC µg/ml)
| Organism (No. of Strains) | This compound | Cefotaxime | Ceftazidime |
| Staphylococcus aureus Smith (1) | 0.78 | 0.39 | 6.25 |
| Streptococcus pyogenes C203 (1) | ≤0.025 | ≤0.025 | 0.1 |
| Streptococcus pneumoniae I (1) | ≤0.025 | 0.05 | 0.2 |
| Escherichia coli GN2411 (1) | 0.1 | 0.1 | 0.2 |
| Klebsiella pneumoniae GN6453 (1) | ≤0.025 | 0.1 | 0.2 |
| Serratia marcescens T-55 (1) | 0.39 | 0.39 | 0.78 |
| Proteus mirabilis GN79 (1) | ≤0.025 | 0.1 | 0.1 |
| Proteus vulgaris GN76 (1) | ≤0.025 | 0.1 | 0.1 |
| Haemophilus influenzae I (1) | 0.1 | 0.05 | 0.2 |
| Pseudomonas aeruginosa GN10360 (1) | 6.25 | 25 | 3.13 |
In Vivo Therapeutic Efficacy
The in vivo protective effect of this compound was evaluated in a systemic infection model in mice. The median effective dose (ED₅₀) was determined and compared with that of Cefotaxime and Ceftazidime.
Table 2: Comparative In Vivo Activity in Mice (ED₅₀ mg/kg)
| Organism | This compound | Cefotaxime | Ceftazidime |
| Staphylococcus aureus Smith | 0.33 | 0.33 | 5.3 |
| Streptococcus pyogenes C203 | 0.01 | 0.04 | 0.11 |
| Streptococcus pneumoniae I | 0.08 | 0.34 | 0.82 |
| Escherichia coli GN2411 | 0.06 | 0.15 | 0.23 |
| Klebsiella pneumoniae GN6453 | 0.02 | 0.16 | 0.24 |
| Serratia marcescens T-55 | 0.18 | 0.34 | 0.44 |
| Proteus mirabilis GN79 | 0.08 | 1.1 | 0.16 |
| Proteus vulgaris GN76 | 0.03 | 0.08 | 0.07 |
| Pseudomonas aeruginosa GN10360 | 4.3 | >100 | 2.5 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity was determined using the agar dilution method.
In Vitro Synergy of Cephalosporins and Aminoglycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of β-lactam antibiotics, such as cephalosporins, with aminoglycosides has long been a cornerstone in the empirical and targeted treatment of serious bacterial infections. This strategy is predicated on the principle of antimicrobial synergy, where the combined effect of two drugs is significantly greater than the sum of their individual effects. For drug development professionals and researchers investigating new cephalosporins like Cefluprenam, understanding the methodologies to evaluate and quantify this synergy is critical. This guide provides a comparative overview of the in vitro synergistic effects observed between third-generation cephalosporins and aminoglycosides, supported by detailed experimental protocols and data presentation.
Executive Summary
Studies have consistently demonstrated in vitro synergy between third-generation cephalosporins and aminoglycosides against a range of Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2][3][4] The primary methods for evaluating this synergy are the checkerboard assay and the time-kill curve analysis.[4][5][6][7] Synergy is often defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 in checkerboard assays or a ≥ 2-log10 decrease in colony-forming units (CFU)/mL with the combination compared to the most active single agent in time-kill studies.[6] While antagonism is rare, additive or indifferent effects are also observed.[1] The data presented herein, based on studies with structurally similar cephalosporins, serves as a predictive framework for assessing novel compounds like this compound.
Comparative Synergy Data
The following table summarizes representative quantitative data from in vitro synergy studies of third-generation cephalosporins with various aminoglycosides against Pseudomonas aeruginosa.
| Cephalosporin | Aminoglycoside | Bacterial Strain(s) | Synergy Assessment Method | FICI Range | Percentage of Synergistic Isolates | Reference |
| Ceftriaxone | Tobramycin | P. aeruginosa | Checkerboard | ≤ 0.5 | 72% | [4] |
| Ceftriaxone | Netilmicin | P. aeruginosa | Checkerboard | ≤ 0.5 | 81% | [4] |
| Ceftazidime | Tobramycin | P. aeruginosa | Checkerboard | ≤ 0.5 | 44% | [4] |
| Ceftazidime | Netilmicin | P. aeruginosa | Checkerboard | ≤ 0.5 | 60% | [4] |
| Ceftriaxone | Amikacin | P. aeruginosa | Not Specified | Not Specified | 77.5% | [3] |
| Ceftriaxone | Gentamicin | P. aeruginosa | Not Specified | Not Specified | 67.5% | [3] |
| Ceftazidime | Gentamicin | 43 bacterial strains | Checkerboard (FBCI) | ≤ 0.5 | 50-70% | [6] |
*FICI: Fractional Inhibitory Concentration Index. Synergy is defined as FICI ≤ 0.5. *FBCI: Fractional Bactericidal Concentration Index.
Experimental Protocols
Detailed methodologies for the two primary assays used to determine in vitro synergy are provided below.
Checkerboard Assay
The checkerboard or microdilution method is a common technique to assess antibiotic synergy.[5][8] It involves exposing a standardized bacterial inoculum to a two-dimensional array of antibiotic concentrations.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[9]
-
Stock solutions of the cephalosporin (Drug A) and aminoglycoside (Drug B).
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create serial dilutions of Drug A along the x-axis (e.g., columns 1-10) and Drug B along the y-axis (e.g., rows A-G). This is typically done by adding 100 µL of a starting concentration and performing twofold serial dilutions.
-
The final plate will contain wells with varying concentrations of Drug A and Drug B, both alone and in combination.
-
Inoculate each well with 50 µL of the prepared bacterial suspension.
-
Include a growth control well (no antibiotics) and sterility control wells (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.[10]
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FICI = FIC of Drug A + FIC of Drug B [5][9]
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[9]
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[5]
Materials:
-
Culture tubes with CAMHB
-
Bacterial inoculum standardized to a starting concentration of approximately 5 x 10^5 to 10^6 CFU/mL.[6]
-
Stock solutions of the cephalosporin and aminoglycoside.
Procedure:
-
Prepare culture tubes with the following conditions:
-
Growth control (no antibiotic)
-
Cephalosporin alone (e.g., at 0.5x MIC)
-
Aminoglycoside alone (e.g., at 0.5x MIC)
-
Cephalosporin and aminoglycoside in combination (e.g., at 0.5x MIC each)
-
-
Inoculate the tubes with the standardized bacterial suspension.
-
Incubate the tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).
-
Incubate the agar plates for 18-24 hours and count the colonies.
-
Plot the log10 CFU/mL versus time for each condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination when compared with the most active single agent.[6]
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing Experimental Workflows
Conclusion
The in vitro combination of third-generation cephalosporins with aminoglycosides frequently results in synergistic activity against clinically relevant Gram-negative pathogens. The checkerboard and time-kill assays are robust methods for quantifying this interaction. For researchers developing new cephalosporins, such as this compound, these established protocols provide a clear pathway for preclinical evaluation of potential combination therapies. The data suggest that a combination of this compound with an aminoglycoside would likely exhibit synergy, a hypothesis that warrants rigorous in vitro testing following the methodologies outlined in this guide. Such studies are crucial for informing subsequent in vivo experiments and potential clinical applications.
References
- 1. Investigation of the synergic effects of aminoglycoside-fluoroquinolone and third-generation cephalosporin combinations against clinical isolates of Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycosides plus beta-lactams against gram-negative organisms. Evaluation of in vitro synergy and chemical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo synergy between ceftriaxone and aminoglycosides against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro synergism of ceftriaxone combined with aminoglycosides against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Synergism between aminoglycosides and cephalosporins with antipseudomonal activity: interaction index and killing curve method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergism between aminoglycosides and cephalosporins with antipseudomonal activity: interaction index and killing curve method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cefluprenam and Cefpirome Against MRSA: A Review of Available Data
A comprehensive comparative analysis of Cefluprenam and Cefpirome against Methicillin-resistant Staphylococcus aureus (MRSA) is currently challenged by a significant lack of publicly available experimental data for this compound. While Cefpirome has been the subject of various in vitro and in vivo studies detailing its efficacy against MRSA, data on this compound's specific anti-MRSA activity remains largely unpublished in accessible scientific literature. This guide, therefore, presents a detailed overview of the available data for Cefpirome and offers a high-level comparison based on the general characteristics of fourth-generation cephalosporins, the class to which both compounds belong.
Introduction to this compound and Cefpirome
This compound and Cefpirome are both fourth-generation cephalosporin antibiotics.[1][2] This class of antibiotics is characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] The primary mechanism of action for cephalosporins involves the inhibition of bacterial cell wall synthesis.[1][2] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] Disruption of this process leads to a weakened cell wall and ultimately, bacterial cell death.[1]
Methicillin resistance in S. aureus is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for most β-lactam antibiotics, rendering them ineffective.[3] Therefore, the efficacy of a cephalosporin against MRSA is largely dependent on its ability to bind to and inhibit PBP2a.
Cefpirome: A Profile of Anti-MRSA Activity
Cefpirome has demonstrated notable activity against MRSA in several studies. Its efficacy is attributed to its ability to effectively target essential PBPs in MRSA.
Quantitative Data on Cefpirome's Efficacy
The following table summarizes key quantitative data regarding the in vitro and in vivo activity of Cefpirome against MRSA.
| Parameter | Value | Reference Strain(s) | Source |
| In Vitro Activity | |||
| MIC₅₀ (mg/L) | 8 | 47 clinical isolates | [2] |
| MIC Range (mg/L) | 16-128 | 10 clinical isolates | [4] |
| In Vivo Activity (Mouse Thigh Infection Model) | |||
| Reduction in MRSA (log₁₀ CFU/thigh) | 3.0 | Not specified | [1] |
| PBP Binding Affinity | |||
| Primary Targets | PBP1 and PBP2 | 5 MRSA strains | [2] |
| PBP2a Saturation | Not saturated by 64 mg/L | All tested MRSA strains | [2] |
MIC₅₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% of isolates.
Experimental Protocols for Cefpirome Studies
Minimum Inhibitory Concentration (MIC) Determination: The MIC of Cefpirome against MRSA isolates was determined using the Isosensitest media, with and without the addition of 5% NaCl.[2] The incubation was carried out at temperatures of 30°C, 37°C, and 44°C for 24 and 48 hours.[2]
In Vivo Mouse Thigh Infection Model: A mouse thigh infection model was utilized to assess the in vivo efficacy of Cefpirome.[1] The thigh muscles of mice were infected with MRSA.[1] Following infection, mice were administered Cefpirome at a dose of 25 mg/kg/day.[1] After 24 hours of therapy, the entire thigh muscle was quantitatively cultured to determine the bacterial load.[1]
Penicillin-Binding Protein (PBP) Affinity Assay: The affinity of Cefpirome for MRSA PBPs was determined through competition assays. This method assesses the ability of the antibiotic to compete with a radiolabeled or fluorescently tagged penicillin for binding to the PBPs present in the bacterial cell membrane.
This compound: An Overview of Available Information
Information regarding the specific activity of this compound against MRSA is scarce in the public domain. It is known to be a fourth-generation cephalosporin, patented in 2008.[5] A clinical trial in 1997 demonstrated its high efficacy against bacterial pneumonia, though specific data against MRSA from this trial is not available.[5]
Like other cephalosporins, this compound's mechanism of action is the inhibition of bacterial cell wall synthesis through the inactivation of PBPs.[1] However, without specific studies on its binding affinity to PBP2a, its potential efficacy against MRSA can only be inferred from its classification as a fourth-generation cephalosporin.
Comparative Analysis and Signaling Pathways
The primary mechanism of action for both this compound and Cefpirome is the disruption of peptidoglycan synthesis, a crucial process for maintaining the bacterial cell wall integrity.
Caption: General Mechanism of Cephalosporin Action
The resistance mechanism in MRSA involves the PBP2a protein, which is not effectively inhibited by many β-lactam antibiotics. The effectiveness of Cefpirome and potentially this compound against MRSA hinges on their ability to overcome this resistance.
Caption: MRSA Resistance and Potential Action of 4th Gen Cephalosporins
Experimental Workflow Visualization
The general workflow for evaluating the efficacy of an antibiotic against MRSA involves a series of in vitro and in vivo experiments.
References
- 1. This compound | C20H25FN8O6S2 | CID 6536774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cephalosporin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Cephalosporin-Glycopeptide Combinations for Use against Clinical Methicillin-Resistant Staphylococcus aureus Isolates: Enhanced In vitro Antibacterial Activity [frontiersin.org]
- 4. In Vitro and In Vivo Properties of Ro 63-9141, a Novel Broad-Spectrum Cephalosporin with Activity against Methicillin-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
A Head-to-Head Examination of Cefluprenam and Ceftazidime Against Pseudomonas aeruginosa Infections
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of antibiotic development, particularly for challenging Gram-negative pathogens like Pseudomonas aeruginosa, rigorous head-to-head comparisons of antimicrobial agents are crucial for informing clinical decisions and guiding future research. This guide aims to provide a comparative overview of two cephalosporin antibiotics, Cefluprenam and Ceftazidime, in the context of P. aeruginosa infections.
It is important to note at the outset that while Ceftazidime is a well-established and extensively studied antibiotic with a known profile against P. aeruginosa, publicly available, peer-reviewed experimental data on the in vitro and in vivo activity of this compound against this pathogen is scarce. Therefore, this guide will present a comprehensive summary of the available data for Ceftazidime, alongside the standardized experimental protocols that would be employed to evaluate and compare such antimicrobial agents.
Mechanism of Action: The Cephalosporin Approach to Inhibiting Bacterial Growth
Both this compound and Ceftazidime belong to the cephalosporin class of beta-lactam antibiotics. Their bactericidal action is achieved by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This is accomplished by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[1][2][3][4] The disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.
References
- 1. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 4. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]
Navigating Cefluprenam Susceptibility: A Comparative Guide to Breakpoint Validation
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of antimicrobial resistance, the precise determination of susceptibility breakpoints is paramount for effective clinical decision-making. This guide provides a comprehensive comparison of methodologies for the validation of Cefluprenam susceptibility breakpoints, offering researchers, scientists, and drug development professionals a critical overview of current practices and supporting experimental data.
Understanding the Importance of Breakpoint Validation
The validation of antimicrobial susceptibility breakpoints is a rigorous process that ensures a specific antibiotic concentration can reliably predict clinical outcomes. This process involves a multifaceted approach, integrating microbiological data, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and clinical data. The goal is to establish breakpoints that can accurately categorize a bacterial isolate as susceptible, intermediate, or resistant to a particular antimicrobial agent.
Two of the most prominent international bodies that establish and regularly update these critical thresholds are the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5][6][7][8] While both organizations strive for harmonization, differences in their methodologies and resulting breakpoints can exist, impacting global surveillance of antimicrobial resistance and patient care.[3][7]
Comparative Analysis of Susceptibility Testing Methods
The validation of this compound breakpoints relies on accurate and reproducible susceptibility testing methods. The following table summarizes the performance of commonly used methods, highlighting their advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Broth Microdilution (BMD) | Serial two-fold dilutions of the antimicrobial agent in a liquid growth medium are inoculated with a standardized bacterial suspension. The lowest concentration that inhibits visible growth is the Minimum Inhibitory Concentration (MIC). | Gold standard method, provides quantitative MIC values, high throughput possible with automation.[9][10] | Labor-intensive, potential for contamination, requires specialized equipment. |
| Agar Dilution | Similar to BMD, but the antimicrobial agent is incorporated into solid agar medium at various concentrations. | Allows for the testing of multiple isolates simultaneously, good for fastidious organisms. | Cumbersome to prepare, not easily automated. |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition is measured. | Simple, low cost, widely used for routine testing.[9] | Provides qualitative results (susceptible, intermediate, resistant), less precise than MIC methods. |
| Gradient Diffusion (E-test) | A plastic strip with a predefined gradient of the antimicrobial agent is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip. | Provides a quantitative MIC value, technically simpler than dilution methods. | More expensive than disk diffusion, plastic strips can be fragile. |
| Automated Systems (e.g., Vitek, Phoenix) | Utilize miniaturized versions of BMD or other technologies to provide automated incubation, reading, and interpretation of results. | High throughput, rapid results, standardized methodology.[10][11] | Can have limitations with certain drug-bug combinations, initial instrument cost is high.[11] |
Experimental Protocols
Accurate and reproducible data are the cornerstone of breakpoint validation. The following section outlines the fundamental steps for two key experimental protocols.
Broth Microdilution (BMD) Protocol
-
Prepare Antimicrobial Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in 96-well microtiter plates.
-
Prepare Bacterial Inoculum: Culture the test organism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: Determine the MIC by visually identifying the lowest concentration of this compound that completely inhibits visible bacterial growth.
Disk Diffusion Protocol
-
Prepare Bacterial Inoculum: As described in the BMD protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Apply Antimicrobial Disk: Aseptically place a this compound disk of a specified concentration onto the surface of the inoculated agar.
-
Incubate: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition, including the diameter of the disk, to the nearest millimeter.
-
Interpret Results: Compare the measured zone diameter to established breakpoints to determine the susceptibility category.
Visualizing the Workflow and Logical Relationships
To further elucidate the processes involved in breakpoint validation, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical framework for interpreting susceptibility test results.
Experimental Workflow for Susceptibility Testing
Logical Framework for Breakpoint Interpretation
Conclusion
The validation of this compound susceptibility breakpoints is a critical undertaking that requires a standardized and data-driven approach. By understanding the nuances of different susceptibility testing methods and adhering to established protocols, researchers and clinicians can ensure the generation of reliable data that ultimately informs therapeutic strategies and helps to combat the global threat of antimicrobial resistance. The continued collaboration between organizations like EUCAST and CLSI will be essential in harmonizing breakpoints and promoting a unified global response to this pressing public health challenge.
References
- 1. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 2. fda.gov [fda.gov]
- 3. Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 5. Updating Breakpoints in Antimicrobial Susceptibility Testing [asm.org]
- 6. Impact of Revised Broad-Spectrum Cephalosporin Clinical and Laboratory Standards Institute Breakpoints on Susceptibility in Enterobacteriaceae Producing AmpC β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breakpoints for intravenously used cephalosporins in Enterobacteriaceae--EUCAST and CLSI breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]
- 9. mdpi.com [mdpi.com]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. Comparison of commonly used antimicrobial susceptibility testing methods for evaluating susceptibilities of clinical isolates of Enterobacteriaceae and nonfermentative Gram-negative bacilli to cefoperazone-sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics of Cefluprenam Across Animal Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the comparative pharmacodynamics of an antibiotic across different animal species is crucial for preclinical development and predicting clinical efficacy. This guide provides a comprehensive comparison of the available pharmacodynamic and pharmacokinetic data for Cefluprenam, a cephalosporin antibiotic, in various animal models.
Executive Summary
This compound has demonstrated efficacy in canine models, with notable differences in its pharmacokinetic profile between infant and adult dogs. While comprehensive comparative pharmacodynamic data across a wide range of animal species remains limited in publicly available literature, this guide synthesizes the existing information on its pharmacokinetics and the general principles of cephalosporin pharmacodynamics to inform future preclinical research.
Pharmacokinetic Profile of this compound
Pharmacokinetic parameters are essential for determining dosing regimens that optimize drug exposure at the site of infection. The available data for this compound is primarily in dogs.
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs Following Intravenous Administration
| Parameter | Infant Beagle Dogs (3 weeks old) | Adult Beagle Dogs (8 months old) |
| Elimination Half-Life (t½) | 1.18 ± 0.07 hr | 0.88 ± 0.04 hr |
| Volume of Distribution (Vd) | 0.33 ± 0.02 L/kg | 0.29 ± 0.01 L/kg |
| Total Body Clearance (CL) | 3.28 ± 0.17 mL/min/kg | 3.82 ± 0.17 mL/min/kg |
Data sourced from a study on the pharmacokinetics of a cephalosporin derivative (this compound) in infant and adult dogs[1].
The data indicates that this compound has a longer half-life and a larger volume of distribution in infant dogs compared to adult dogs, suggesting age-dependent differences in drug disposition that should be considered in pediatric drug development[1].
In Vitro Activity of this compound: Minimum Inhibitory Concentration (MIC)
Pharmacodynamic Principles of Cephalosporins
For β-lactam antibiotics, including cephalosporins, the primary pharmacodynamic index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).
Key Pharmacodynamic Targets for Cephalosporins:
-
Bacteriostatic Effect: A %fT > MIC of 30-40% is generally required.
-
Bactericidal Effect: A %fT > MIC of 50-70% is often necessary for optimal bacterial killing.
While specific in vivo pharmacodynamic studies correlating this compound's pharmacokinetic parameters with efficacy (e.g., T>MIC, AUC/MIC, Cmax/MIC) in animal infection models are not available in the provided search results, these general targets for cephalosporins can guide the design of such studies.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of pharmacodynamic studies. Below are standard protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.
Protocol for Broth Microdilution MIC Testing:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and create a series of two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Neutropenic Murine Thigh Infection Model
This model is a standard in vivo model used to evaluate the efficacy of antibiotics and to determine their pharmacodynamic parameters.
Protocol for Neutropenic Murine Thigh Infection Model:
-
Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.
-
Infection: On day 0, inoculate the thigh muscle of the mice with a standardized suspension of the target bacterium (e.g., 10^6 to 10^7 CFU/thigh).
-
Drug Administration: At a predetermined time post-infection (e.g., 2 hours), administer this compound at various doses and dosing intervals.
-
Sample Collection: At various time points post-treatment, collect blood samples for pharmacokinetic analysis and thigh tissue for enumeration of bacterial load.
-
Data Analysis: Correlate the pharmacokinetic parameters (e.g., %fT > MIC, AUC/MIC) with the change in bacterial CFU in the thigh to determine the pharmacodynamic index associated with efficacy.
Signaling Pathways
Mechanism of Action of Cephalosporins
Cephalosporins, including this compound, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.
Mechanism of action of this compound.
Mechanisms of Beta-Lactam Resistance
Bacteria can develop resistance to β-lactam antibiotics through several mechanisms. Understanding these is crucial for overcoming treatment failure.
Common mechanisms of bacterial resistance to β-lactam antibiotics.
Conclusion and Future Directions
The available data on this compound, primarily from canine studies, provides a foundational understanding of its pharmacokinetic properties. However, to fully characterize its comparative pharmacodynamics, further research is imperative. Future studies should focus on:
-
Pharmacokinetic studies in a broader range of animal species , including rodents (mice, rats) and non-human primates, to establish a more comprehensive interspecies comparison.
-
Determination of this compound's MIC distribution against a wide panel of contemporary clinical isolates of key veterinary and human pathogens.
-
In vivo pharmacodynamic studies in established infection models (e.g., neutropenic thigh, lung infection) across different species to determine the specific %fT > MIC, AUC/MIC, and/or Cmax/MIC targets required for efficacy against various pathogens.
By systematically generating this data, the preclinical development of this compound can be significantly advanced, enabling more accurate predictions of its clinical utility and the establishment of optimal dosing regimens.
References
Safety Operating Guide
Navigating the Disposal of Cefluprenam: A Guide for Laboratory Professionals
Core Principles of Pharmaceutical Waste Management
The disposal of laboratory waste, particularly hazardous materials, is regulated by various federal and state agencies.[3] A primary principle is the proper segregation and labeling of waste to ensure it is handled correctly throughout the disposal process.[4][5] It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as these are tailored to comply with local and national regulations.[6]
Step-by-Step Disposal Procedures for Cefluprenam
The following procedures are based on general guidelines for the disposal of beta-lactam antibiotics, the class to which this compound belongs.
1. Waste Identification and Segregation:
-
Pure this compound (Unused or Expired): Treat as hazardous chemical waste.[6] It should not be disposed of in the regular trash or down the drain.[5]
-
This compound-Contaminated Materials: Items such as personal protective equipment (gloves, lab coats), petri dishes, and other solid materials contaminated with this compound should be segregated as hazardous waste.
-
Aqueous Solutions Containing this compound: Liquid waste containing this compound should be collected in a designated, leak-proof hazardous waste container.[3]
2. Deactivation of Beta-Lactam Ring: For liquid waste, chemical deactivation of the beta-lactam ring can render the antibiotic inactive. This is a crucial step in mitigating the environmental impact of antibiotic disposal. Studies have shown that beta-lactam antibiotics can be significantly degraded by treatment with:
-
Sodium Hydroxide (NaOH): A 1 M solution of sodium hydroxide has been shown to be effective in hydrolyzing and inactivating beta-lactam residues.[7][8][9]
-
Hydroxylamine: This has also been identified as an effective decontamination agent for beta-lactam antibiotics.[9][10]
It is crucial to note that while these methods have been documented, the specific reaction conditions (e.g., concentration, time, temperature) for the complete inactivation of this compound may vary. Laboratory personnel should consult with their institution's EHS department before implementing any chemical deactivation procedures.
3. Containerization and Labeling:
-
Use appropriate, chemically resistant containers for waste collection. Plastic containers are often preferred.[5]
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date waste was first added.[4][11]
-
Keep waste containers securely closed except when adding waste.[5][11]
4. Storage:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.[4]
5. Final Disposal:
-
Arrange for the collection of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][3]
Important Considerations:
-
Never dispose of this compound or other antibiotics down the drain or in the regular trash. [5] This can contribute to environmental pollution and the development of antibiotic-resistant bacteria.[12][13]
-
Autoclaving may not be sufficient for all antibiotic waste. While autoclaving can sterilize biohazardous material, it does not necessarily degrade the antibiotic compound itself.[6] Media containing heat-stable antibiotics should be treated as chemical waste.[6]
Data Presentation
No specific quantitative data for the disposal of this compound, such as precise concentrations for deactivation or regulatory disposal limits, were found in the available search results. Researchers must consult their local and institutional guidelines for specific quantitative requirements.
Experimental Protocols
Detailed experimental protocols for the deactivation of this compound were not available in the search results. The general procedure for beta-lactam hydrolysis involves treatment with a basic solution, such as 1 M sodium hydroxide, under controlled laboratory conditions.[7][8] Development of a specific protocol for this compound would require validation to confirm the complete degradation of the antibiotic.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. vumc.org [vumc.org]
- 2. researchgate.net [researchgate.net]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ascelibrary.org [ascelibrary.org]
- 13. Dynamic migration and risk of cephalosporin antibiotic resistance genes: Move from pharmaceutical plants through wastewater treatment plants to coastal tidal flats sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Cefluprenam
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cefluprenam, a fourth-generation cephalosporin antibiotic. Adherence to these protocols is critical to ensure personal safety and minimize occupational exposure. This document outlines personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal methods.
Risk Assessment and Occupational Exposure Banding
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, as a beta-lactam antibiotic, it is known to be a potential sensitizer, capable of causing allergic reactions upon inhalation or skin contact.[1] In the absence of a defined OEL, an approach of "Occupational Exposure Banding" (OEB) is recommended.[2][3][4][5] Based on the toxicological profile of cephalosporins, this compound would likely fall into an OEB that necessitates stringent handling practices to minimize exposure.
Personal Protective Equipment (PPE) Requirements
The selection and proper use of PPE is the primary barrier against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Notes |
| Receiving and Unpacking | - Single pair of nitrile gloves- Laboratory coat | Inspect packaging for any signs of damage or leakage in a designated receiving area. |
| Weighing and Aliquoting (Dry Powder) | - Double pair of nitrile gloves- Disposable gown with tight-fitting cuffs- Eye protection (safety glasses with side shields or goggles)- N95 or higher-level respirator | All manipulations of powdered this compound should be performed in a certified chemical fume hood or a ventilated containment enclosure to prevent aerosolization and inhalation of the powder. |
| Solution Preparation | - Double pair of nitrile gloves- Disposable gown with tight-fitting cuffs- Eye protection (safety glasses with side shields or goggles) | Handle solutions with care to avoid splashes and aerosol generation. |
| In-vitro/In-vivo Dosing | - Nitrile gloves- Laboratory coat- Eye protection (as needed based on risk of splash) | Use luer-lock syringes and other measures to prevent leakage and aerosol formation. |
| Waste Disposal | - Double pair of nitrile gloves- Disposable gown- Eye protection | Follow specific waste disposal procedures outlined below. |
General PPE Guidelines:
-
Gloves: Always wear gloves when handling this compound in any form. For handling the powder or concentrated solutions, wearing two pairs of nitrile gloves is recommended.[6] Change gloves immediately if they become contaminated, torn, or punctured. Wash hands thoroughly with soap and water after removing gloves.
-
Gowns: Wear a disposable, low-permeability gown with a solid front and tight-fitting cuffs to protect skin and clothing.
-
Eye and Face Protection: Use safety glasses with side shields at a minimum. Goggles or a face shield may be necessary when there is a significant risk of splashes.
-
Respiratory Protection: When handling this compound powder, a NIOSH-approved N95 or higher-level respirator is necessary to prevent inhalation of aerosolized particles.
Operational and Disposal Plans: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the exterior of the this compound container for any damage.
-
Don a lab coat and single-use nitrile gloves.
-
Transport the container to a designated, well-ventilated, and restricted-access storage area.
-
Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place.
Handling and Preparation (Aseptic Technique in a Controlled Environment):
-
Preparation: Before handling, ensure the chemical fume hood or containment enclosure is functioning correctly. Decontaminate the work surface.
-
Donning PPE: Put on a disposable gown, double gloves (one pair under the cuff, one pair over), and appropriate eye and respiratory protection.
-
Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat within the fume hood.
-
Solubilization: Add the diluent slowly to the powder to avoid aerosolization. Gently swirl to dissolve. Do not shake vigorously.
-
Labeling: Clearly label the container with the compound name, concentration, date, and your initials.
-
Post-Handling: After preparation, wipe down the work surface and any equipment with an appropriate cleaning agent.
Spill Management:
-
Evacuate: Alert others in the area and evacuate if the spill is large or if you are unsure how to proceed.
-
Contain: If the spill is small and you are trained to handle it, don the appropriate PPE (double gloves, gown, eye protection, and respirator for powders).
-
Clean-up (Powder): Gently cover the spill with absorbent pads. Wet the pads with water to prevent the powder from becoming airborne. Carefully wipe up the material.
-
Clean-up (Liquid): Absorb the spill with absorbent pads.
-
Decontaminate: Clean the spill area with a suitable detergent and then with 70% ethanol.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Disposal Plan: All this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips, weigh boats), and contaminated PPE, must be disposed of as hazardous chemical waste.[7][8]
-
Segregation: Do not mix this compound waste with general or biohazardous waste.
-
Containment:
-
Solid Waste: Collect all contaminated solid waste (gloves, gowns, absorbent pads, etc.) in a designated, clearly labeled, leak-proof hazardous waste container.[9]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the date.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's environmental health and safety (EHS) department.
-
Collection: Follow your institution's specific procedures for hazardous waste pickup.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and chemical hygiene plan.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. guidance-docs.ispe.org [guidance-docs.ispe.org]
- 3. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 4. Occupational Exposure Bands (OEBs) for Chemicals | Pharmaguideline [pharmaguideline.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
